Adefovir-d4 Diethyl Ester
Description
BenchChem offers high-quality Adefovir-d4 Diethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adefovir-d4 Diethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1189929-36-9 |
|---|---|
Molecular Formula |
C12H20N5O4P |
Molecular Weight |
333.321 |
IUPAC Name |
9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |
InChI Key |
SACBMARVYGBCAK-NZLXMSDQSA-N |
SMILES |
CCOP(=O)(COCCN1C=NC2=C1N=CN=C2N)OCC |
Synonyms |
P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; |
Origin of Product |
United States |
Foundational & Exploratory
Adefovir-d4 Diethyl Ester: The Gold Standard for Bioanalytical Quantification in Antiviral Research
An In-Depth Technical Guide for Researchers
Introduction
Adefovir, and its orally bioavailable prodrug Adefovir Dipivoxil, represent a cornerstone in the therapeutic arsenal against chronic Hepatitis B Virus (HBV) infection.[1][2] As an acyclic nucleotide analog, Adefovir's mechanism involves the inhibition of viral DNA polymerase, effectively halting HBV replication.[3][4] The journey from drug discovery to clinical application, however, is critically dependent on rigorous pharmacokinetic (PK) and bioequivalence (BE) studies. These studies demand the precise and accurate quantification of the active drug molecule in complex biological matrices like human plasma.
This guide delves into the core of modern bioanalytical chemistry, focusing on Adefovir-d4 Diethyl Ester and its pivotal role in research. The primary application for such a molecule is as a stable isotope-labeled internal standard (SIL-IS). The use of SIL-IS in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is universally recognized as the definitive method for quantitative bioanalysis.[5] It provides unparalleled accuracy by mitigating experimental variability and matrix-induced interference. This document will explore the physicochemical properties of Adefovir and its labeled analog, detail the principles of its application, provide a validated experimental protocol for its use, and discuss the causality behind the methodological choices that ensure data integrity and trustworthiness.
Section 1: From Prodrug to Active Moiety: A Physicochemical and Mechanistic Overview
The Adefovir Activation Pathway
Adefovir itself has poor oral bioavailability.[6] To overcome this, the prodrug Adefovir Dipivoxil was developed.[7] The lipophilic dipivoxil moieties enhance its absorption from the gastrointestinal tract.[8] Following absorption, cellular esterases rapidly cleave these moieties to release the parent drug, Adefovir.[3] To exert its antiviral effect, Adefovir must be intracellularly phosphorylated by cellular kinases, first to Adefovir monophosphate and subsequently to the active metabolite, Adefovir diphosphate.[7] This active form acts as a competitive inhibitor of the viral HBV DNA polymerase and, upon incorporation into the viral DNA, leads to chain termination.[3][9]
Adefovir-d4 Diethyl Ester: The Internal Standard
Adefovir-d4 Diethyl Ester is a synthetic, high-purity molecule specifically designed for research applications. The "-d4" signifies that four hydrogen atoms on the ethoxy bridge have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This substitution increases the mass of the molecule by four Daltons without significantly altering its chemical properties. The diethyl ester form makes it structurally analogous to potential synthetic precursors or metabolites of Adefovir prodrugs.[10] Its primary and most critical use is as an internal standard for the quantification of Adefovir or its esterified derivatives.
| Property | Value | Source |
| Analyte Name | Adefovir-d4 Diethyl Ester | [10] |
| CAS Number | 1189929-36-9 | [10][11] |
| Molecular Formula | C₁₂H₁₆D₄N₅O₄P | [10][11] |
| Molecular Weight | 333.32 g/mol | [10][11] |
| Description | A stable isotope-labeled phosphonate ester of Adefovir. | [10] |
| Primary Application | Internal Standard in Mass Spectrometry | [6][8][12] |
Section 2: The Core Application: Quantitative Bioanalysis via LC-MS/MS
The Principle of Stable Isotope Dilution
In LC-MS/MS analysis of biological samples, "matrix effects" are a major challenge. Endogenous components in plasma (lipids, proteins, salts) can co-elute with the target analyte and either suppress or enhance its ionization, leading to inaccurate measurements. The use of a SIL-IS is the most effective way to correct for these phenomena.
Causality of the Method:
-
Identical Chemical Behavior: The SIL-IS is chemically almost identical to the analyte. Therefore, it behaves the same way during every step of the process: extraction from plasma, chromatographic separation, and ionization in the mass spectrometer.[8] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.
-
Mass-Based Distinction: Despite its identical chemical behavior, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
-
Accurate Ratio Measurement: The instrument measures the ratio of the analyte's signal to the SIL-IS's signal. Because both are affected equally by matrix effects and extraction inconsistencies, this ratio remains constant and directly proportional to the analyte's initial concentration.
This self-validating system ensures that the final calculated concentration is highly accurate and reproducible, irrespective of sample-to-sample variations.
Published Bioanalytical Method Parameters
Numerous studies have validated methods for Adefovir quantification using its deuterated analog (Adefovir-d4) as the internal standard. These methods demonstrate high sensitivity and robustness, making them suitable for clinical pharmacokinetic research.
| Parameter | Method 1 (Nasr et al., 2017) | Method 2 (Xie et al., 2014) |
| Technique | UPLC-MS/MS | LC-MS/MS |
| Internal Standard | Adefovir-d4 | Adefovir-d4 |
| Linear Range | 1.00 - 30.00 ng/mL | 0.50 - 42.47 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL | 0.50 ng/mL |
| Intra-day Precision (%RSD) | < 2.37% | < 7.7% |
| Inter-day Precision (%RSD) | < 7.87% | < 7.8% |
| Matrix Effect | 5.23% | 7.5% |
| Run Time | 1.5 min | 4.5 min |
| Source | [6] | [8] |
Section 3: Experimental Protocol: Quantification of Adefovir in Human Plasma
This section provides a representative, detailed protocol synthesized from validated methods for the determination of Adefovir in human plasma using Adefovir-d4 as an internal standard.[6][8]
Materials and Reagents
-
Standards: Adefovir reference standard, Adefovir-d4 (or Adefovir-d4 Diethyl Ester for quantifying the ester)
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water
-
Reagents: Formic Acid, Ammonium Acetate
-
Biological Matrix: Drug-free human plasma (K₂EDTA)
-
Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB), microcentrifuge tubes, autosampler vials.
Sample Preparation: Solid Phase Extraction (SPE)
The choice of SPE is deliberate; it provides a significantly cleaner sample extract compared to simpler protein precipitation methods, which is crucial for minimizing matrix effects and ensuring long-term instrument performance.[8]
Step-by-Step Protocol:
-
Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquot: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Spike IS: Add 25 µL of Adefovir-d4 working solution (e.g., at 100 ng/mL in 50% methanol) to all samples except the blank. Vortex for 10 seconds.
-
Pre-treat: Add 200 µL of 2% formic acid in water to the plasma, vortex to mix. This step lyses cells and helps precipitate some proteins.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex thoroughly.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are typical for achieving sensitive and selective quantification of Adefovir. The use of Multiple Reaction Monitoring (MRM) ensures specificity by monitoring a unique precursor-to-product ion transition for each compound.
| Parameter | Typical Setting | Rationale |
| LC System | UPLC or HPLC | Provides chromatographic separation. |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.5 µm) | Good retention and peak shape for polar analytes like Adefovir. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for elution from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |
| Gradient | Isocratic or shallow gradient | Optimized for resolution and speed.[6][8] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Adefovir contains a basic amine group that readily protonates. |
| MRM Transition (Adefovir) | m/z 274.0 -> 162.0 | [M+H]⁺ precursor to a stable product ion.[13] |
| MRM Transition (Adefovir-d4) | m/z 278.0 -> 166.0 | [M+H]⁺ precursor to a stable product ion, shifted by +4 Da. |
Conclusion
Adefovir-d4 Diethyl Ester, and more broadly the family of deuterated Adefovir analogs, are not merely research chemicals but enabling tools of the highest order. Their primary role as internal standards in LC-MS/MS-based bioanalysis is fundamental to the successful development of antiviral therapies. By providing a self-validating system to ensure the accuracy, precision, and reproducibility of pharmacokinetic data, these stable isotope-labeled compounds underpin the critical safety and efficacy assessments required for regulatory approval and clinical use. The methodologies described in this guide highlight the robustness of this approach and provide a framework for researchers and drug development professionals seeking to generate the highest quality bioanalytical data in their studies of Adefovir and related antiviral agents.
References
-
Title: Adefovir dipivoxil in the treatment of chronic hepatitis B virus infection Source: PubMed URL: [Link]
-
Title: A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Stud Source: Walsh Medical Media URL: [Link]
-
Title: Adefovir Source: LiverTox - NCBI Bookshelf URL: [Link]
-
Title: Adefovir dipivoxil in chronic hepatitis B: history and current uses Source: PubMed URL: [Link]
-
Title: Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Adefovir dipivoxil for the treatment of hepatitis B e antigen-positive chronic hepatitis B Source: PubMed URL: [Link]
-
Title: Adefovir Source: PubChem URL: [Link]
-
Title: Adefovir Dipivoxil Source: PubChem URL: [Link]
-
Title: Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study Source: ResearchGate URL: [Link]
-
Title: What is the mechanism of Adefovir Dipivoxil? Source: Patsnap Synapse URL: [Link]
-
Title: Stable Isotopes Source: Axios Research URL: [Link]
-
Title: [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry] Source: PubMed URL: [Link]
Sources
- 1. Adefovir dipivoxil in the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adefovir dipivoxil in chronic hepatitis B: history and current uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stable Isotopes |Axios Research [axios-research.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 10. Adefovir-d4 Diethyl Ester | LGC Standards [lgcstandards.com]
- 11. Adefovir-d4 Diethyl Ester | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Adefovir-d4 Diethyl Ester: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of Adefovir-d4 Diethyl Ester, a critical tool for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, and its pivotal role as an internal standard in the bioanalysis of Adefovir, a potent antiviral agent. This document is designed to offer not just data, but actionable insights grounded in established scientific principles.
Introduction: The Significance of a Labeled Internal Standard
Adefovir is an acyclic nucleotide analog with established activity against hepatitis B virus (HBV) and herpes simplex virus.[1] Its therapeutic efficacy is monitored through pharmacokinetic studies, which demand highly accurate and precise quantification of the drug in biological matrices. The inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard. A stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in mass spectrometry.[2][3]
Adefovir-d4 Diethyl Ester serves as this crucial internal standard for the quantification of Adefovir. The incorporation of four deuterium atoms provides a distinct mass difference from the unlabeled analyte, enabling precise differentiation by a mass spectrometer, while its diethyl ester form can be relevant in specific analytical workflows.[1][4]
Chemical Structure and Physicochemical Properties
Adefovir-d4 Diethyl Ester is the deuterated diethyl ester derivative of Adefovir. The deuterium labeling is on the ethoxy portion of the molecule.
Chemical Structure:
Caption: Molecular structure of Adefovir-d4 Diethyl Ester.
Physicochemical Properties Summary:
While a specific certificate of analysis for Adefovir-d4 Diethyl Ester providing empirical physical properties like melting and boiling points is not publicly available, the properties can be inferred from its chemical structure and data available for the parent compounds.
| Property | Value | Source |
| Chemical Name | P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester | [5] |
| CAS Number | 1189929-36-9 | [1][4] |
| Molecular Formula | C₁₂H₁₆D₄N₅O₄P | [1][5] |
| Molecular Weight | 333.32 g/mol | [1][5] |
| Appearance | Off-White Solid (expected) | [4] |
| Storage | 2-8°C Refrigerator | [4] |
The Role in Bioanalysis: A Self-Validating System
The primary application of Adefovir-d4 Diethyl Ester is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Adefovir in biological matrices such as plasma.[6][7] The rationale for using a stable isotope-labeled internal standard is to create a self-validating system within each sample analysis. Because Adefovir-d4 Diethyl Ester is structurally and chemically almost identical to the analyte (after hydrolysis of the ester groups to yield Adefovir-d4), it experiences the same extraction recovery, chromatographic retention, and ionization response fluctuations. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to highly accurate and precise results.
Metabolic Pathway Context
Adefovir is administered as the prodrug Adefovir dipivoxil to enhance its oral bioavailability. In the body, esterases cleave the pivaloyloxymethyl groups to release the active drug, Adefovir. Adefovir is then phosphorylated to its active diphosphate form, which inhibits viral DNA polymerase.
Caption: Metabolic activation of Adefovir dipivoxil.
Experimental Protocol: Quantification of Adefovir in Human Plasma using LC-MS/MS
This section outlines a representative, detailed protocol for the quantification of Adefovir in human plasma, employing Adefovir-d4 Diethyl Ester as the internal standard. This protocol is a synthesis of methodologies described in the scientific literature.[6][7]
Materials and Reagents
-
Adefovir reference standard
-
Adefovir-d4 Diethyl Ester (Internal Standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution (5%)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Adefovir and Adefovir-d4 Diethyl Ester in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Adefovir stock solution with methanol:water (50:50, v/v) to prepare working standard solutions for the calibration curve (e.g., 0.5 to 50 ng/mL).
-
Internal Standard Working Solution: Dilute the Adefovir-d4 Diethyl Ester stock solution with methanol:water (50:50, v/v) to a final concentration of 200 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Adefovir working standard solutions to create a calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Workflow
The choice between protein precipitation and solid-phase extraction depends on the required level of sample cleanup and sensitivity. Both are widely used methods.
Caption: Solid Phase Extraction (SPE) workflow for Adefovir analysis.
Detailed Steps for SPE:
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of the 200 ng/mL Adefovir-d4 Diethyl Ester internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of 5% ammonia solution and vortex for another 30 seconds.
-
Load the pre-treated sample onto a conditioned and equilibrated SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Synergi MAX RP80A, 150 mm x 4.6 mm, 4 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Representative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Adefovir | 274.1 | 162.1 |
| Adefovir-d4 | 278.1 | 166.1 |
Note: The diethyl ester of the internal standard is expected to hydrolyze to Adefovir-d4 during the sample preparation and/or in the ion source.
Spectral Data Insights
While specific, high-resolution spectra for Adefovir-d4 Diethyl Ester are not widely published, we can predict the key features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the adenine purine ring protons, the ethoxy group protons (split by the deuterium), the methylene protons of the diethyl phosphonate, and the ethyl group protons (a triplet for the methyl and a quartet for the methylene). The integration of the ethoxy protons adjacent to the deuterium atoms will be significantly reduced.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons bearing deuterium atoms will show a characteristic splitting pattern and a reduced signal intensity. Typical chemical shift ranges for the carbons in the diethyl phosphonate moiety would be around 16 ppm (CH₃) and 62 ppm (CH₂), with coupling to the phosphorus atom.[8]
-
³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance for the phosphonate group, likely in the range of +15 to +25 ppm, which is characteristic for phosphonates of this type.[8][9]
Mass Spectrometry (MS)
The mass spectrum of Adefovir-d4 Diethyl Ester will be dominated by its molecular ion in positive ESI mode. The fragmentation pattern upon collision-induced dissociation (CID) in MS/MS is expected to be similar to that of unlabeled Adefovir, with the key difference being the +4 Da shift in the precursor and fragment ions containing the deuterated ethoxy group. The primary fragmentation pathway for Adefovir involves the loss of the phosphonomethoxy group, leading to the formation of the adenine-containing fragment ion.[10]
Conclusion: Enabling Robust Antiviral Research
Adefovir-d4 Diethyl Ester is an indispensable tool for the accurate and precise quantification of the antiviral drug Adefovir in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of reliable pharmacokinetic data, which is fundamental to understanding the efficacy and safety of Adefovir in clinical and research settings. This guide provides a comprehensive foundation for scientists to effectively utilize this critical reagent in their bioanalytical workflows.
References
-
Pharmaffiliates. Adefovir-impurities. [Link]
- Goswami, D., et al. (2015). Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study.
- Xiang, S., et al. (2024). Photocatalyst-Free Visible-Light-Promoted C(sp2)-P Coupling: Efficient Synthesis of Aryl Phosphonates.
-
Pharmaffiliates. Adefovir-d4 Diethyl Ester. [Link]
- Chen, X., et al. (2005). Determination of Adefovir by LC–ESI-MS–MS and Its Application to a Pharmacokinetic Study in Healthy Chinese Volunteers.
- Nasr, A. A., et al. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, 8(5).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
University of Strathclyde. 31 Phosphorus NMR. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- World Health Organization. (2020).
-
ResearchGate. Relative matrix effect of adefovir. [Link]
- Zhang, Y., et al. (2021). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Toxics, 9(12), 335.
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- The Royal Society of Chemistry.
- European Medicines Agency. (2011).
- Goswami, D., et al. (2015). Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Takatera, K., & Kiriu, Y. (2015). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganica Chimica Acta, 435, 137-142.
- Xie, L., et al. (2005). Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 19(19), 2743-2748.
- NPTEL IIT Bombay. (2022, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube.
- Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube.
- Biotage. (2020).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Adefovir-d4 Diethyl Ester | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. rsc.org [rsc.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Adefovir-d4 Diethyl Ester: Precision Quantification in Impurity Profiling and Bioanalysis
[1]
Executive Summary
In the rigorous landscape of antiviral drug development, specifically for nucleotide reverse transcriptase inhibitors (NRTIs) like Adefovir Dipivoxil, the control of process-related impurities and metabolic intermediates is a critical quality attribute. Adefovir-d4 Diethyl Ester (CAS: 1189929-36-9) serves as a specialized Stable Isotope Labeled Internal Standard (SIL-IS).[]
This guide delineates the technical application of Adefovir-d4 Diethyl Ester for the quantification of Adefovir Diethyl Ester —a key synthetic intermediate and potential degradation product found in Adefovir Dipivoxil drug substances. By leveraging Stable Isotope Dilution Assays (SIDA) coupled with LC-MS/MS, researchers can achieve regulatory-grade accuracy (ICH Q2/FDA) that compensates for matrix effects and extraction variability.
Chemical Identity and Mechanistic Role
The Analyte vs. The Standard
To ensure analytical specificity, one must distinguish between the active metabolite (Adefovir), the prodrug (Adefovir Dipivoxil), and the target analyte for this standard (Adefovir Diethyl Ester).
| Feature | Analyte: Adefovir Diethyl Ester | Internal Standard: Adefovir-d4 Diethyl Ester |
| CAS Number | 116384-53-3 (Unlabeled) | 1189929-36-9 |
| Molecular Formula | C₁₂H₂₀N₅O₄P | C₁₂H₁₆D₄N₅O₄P |
| Molecular Weight | ~329.3 g/mol | ~333.32 g/mol |
| Label Position | N/A | Deuterium (d4) on the ethoxy linker |
| Primary Application | Process impurity monitoring; metabolic stability studies | Normalization of ionization suppression and recovery loss |
The Principle of Stable Isotope Dilution
In electrospray ionization (ESI), co-eluting matrix components often suppress the ionization of the analyte. Adefovir-d4 Diethyl Ester is chemically identical to the target analyte except for the mass shift (+4 Da).
-
Co-elution: It elutes at the exact same retention time as the analyte.
-
Matrix Compensation: It experiences the exact same suppression/enhancement events.
-
Normalization: The ratio of Analyte Area to IS Area remains constant, regardless of matrix fluctuations.
Experimental Protocol: LC-MS/MS Workflow
Reagents and Materials
-
Reference Standard: Adefovir Diethyl Ester (Unlabeled, >98% purity).[2][]
-
Internal Standard: Adefovir-d4 Diethyl Ester (>98% isotopic purity).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
Sample Preparation (Solid Phase Extraction / Protein Precipitation)
Context: Extraction from biological matrix (plasma) or dissolved drug substance.
-
Stock Preparation: Dissolve Adefovir-d4 Diethyl Ester in Methanol to 1 mg/mL. Store at -20°C.
-
Working Solution: Dilute stock to ~500 ng/mL in 50% Methanol/Water.
-
Spiking: Add 50 µL of Working IS Solution to 200 µL of sample (Plasma or API solution).
-
Extraction:
-
For Plasma: Add 600 µL cold Acetonitrile (1% Formic Acid) to precipitate proteins. Vortex 1 min. Centrifuge at 10,000 x g for 10 min.
-
For API: Dissolve drug powder in diluent, spike IS, and filter through 0.22 µm PTFE.
-
-
Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in Mobile Phase A:B (90:10).
LC-MS/MS Conditions
-
Ionization: ESI Positive Mode (+).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Adefovir Diethyl Ester | 330.1 [M+H]⁺ | 176.1 (Phosphonate frag) | 35 | 22 | Quantifier |
| 330.1 [M+H]⁺ | 136.1 (Adenine) | 35 | 28 | Qualifier | |
| Adefovir-d4 Diethyl Ester | 334.1 [M+H]⁺ | 180.1 (d4-Frag) | 35 | 22 | IS Quantifier |
| 334.1 [M+H]⁺ | 136.1 (Adenine) | 35 | 28 | IS Qualifier |
Note: The d4 label is typically on the ethoxy chain. Therefore, the Adenine fragment (m/z 136) remains unlabeled, while the phosphonate-containing fragment shifts by +4 Da.
Visualizing the Workflow
The following diagram illustrates the analytical logic flow, from sample spiking to data processing.
Figure 1: Analytical workflow for Stable Isotope Dilution Assay using Adefovir-d4 Diethyl Ester.
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy (E-E-A-T), the method must pass specific validation checkpoints derived from FDA and EMA Bioanalytical Method Validation guidelines.
Isotopic Contribution (Cross-Signal Interference)
Before running samples, you must verify that the IS does not contribute to the Analyte signal and vice versa.
-
Test: Inject a high concentration of Adefovir-d4 Diethyl Ester (IS only). Monitor the Analyte channel (m/z 330 -> 176).
-
Acceptance: Interference must be < 20% of the Lower Limit of Quantification (LLOQ).
-
Mechanism: If the deuterium label is not stable or isotopic purity is low (<99%), unlabeled "d0" impurity will falsely elevate analyte concentration.
Matrix Factor (MF)
Calculate the Matrix Factor to prove the IS compensates for suppression.
-
Formula:
-
IS-Normalized MF:
-
Target: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15), indicating the IS and Analyte are suppressed equally.
Stability
Since Adefovir Diethyl Ester is an ester, it is susceptible to hydrolysis (enzymatic in plasma, chemical in high pH).
-
Protocol: Assess stability of the stock solution and processed samples at room temperature.
-
Caution: Avoid alkaline mobile phases; use Ammonium Acetate/Formic Acid (pH ~3-4) to prevent ester hydrolysis during the LC run.
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP), 2011. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER), 2018. Retrieved from [Link]
-
Gilead Sciences. Hepsera (Adefovir Dipivoxil) Prescribing Information.[2] (Mechanism of hydrolysis and metabolism). Retrieved from [Link]
Physical and chemical properties of Adefovir-d4 Diethyl Ester
Characterization, Physicochemical Properties, and Bioanalytical Applications
Executive Summary & Chemical Identity[1][2][3][4]
Adefovir-d4 Diethyl Ester is a stable isotope-labeled analog of the diethyl ester precursor to the antiviral drug Adefovir (PMEA). It functions primarily as a highly specific Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Adefovir and its esterified metabolites.
Unlike the final prodrug Adefovir Dipivoxil (which contains bis-POM esters), this molecule retains the ethyl groups on the phosphonate moiety, making it a critical reference standard for monitoring synthetic impurities and studying esterase-mediated hydrolysis pathways.
Chemical Identification Table
| Property | Detail |
| Chemical Name | [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester |
| Common Name | Adefovir-d4 Diethyl Ester; PMEA-d4 Diethyl Ester |
| CAS Number | 1189929-36-9 |
| Molecular Formula | C₁₂H₁₆D₄N₅O₄P |
| Molecular Weight | 333.32 g/mol |
| Isotopic Purity | ≥ 99% deuterated forms (d4) |
| Parent Compound | Adefovir Diethyl Ester (Unlabeled MW: 329.29 g/mol ) |
| Appearance | Pale Yellow to White Solid |
Physicochemical Properties[2][5][7][8][9][10][11]
The physicochemical profile of Adefovir-d4 Diethyl Ester is governed by the lipophilic nature of the ethyl ester groups, which mask the polarity of the phosphonic acid, significantly altering solubility compared to the parent drug Adefovir.
Solubility and Lipophilicity
Unlike Adefovir (free acid), which is amphoteric and water-soluble at high pH, the diethyl ester is markedly more lipophilic.
-
Organic Solubility: Highly soluble in Methanol (MeOH) , Dimethyl Sulfoxide (DMSO) , and Dichloromethane (DCM) .
-
Aqueous Solubility: Sparingly soluble in water.[1] The presence of the ester groups prevents ionization of the phosphonate at physiological pH, reducing aqueous solubility.
-
LogP (Predicted): ~1.5 – 2.0 (Contrast with Adefovir free acid LogP ~ -2.0).
-
Protocol Insight: For stock solution preparation, always dissolve in 100% Methanol or DMSO before diluting into aqueous buffers to prevent precipitation.
Chemical Stability and Hydrolysis
The diethyl ester linkage is susceptible to hydrolysis, a property that dictates storage and handling protocols.
-
pH Sensitivity: Stable in neutral buffers (pH 6–8). Rapidly hydrolyzes in strong acids (pH < 2) or strong bases (pH > 10) to form the mono-ethyl ester and eventually the free phosphonic acid (Adefovir).
-
Hygroscopicity: The solid form is hygroscopic. Moisture uptake can catalyze autocatalytic hydrolysis.
-
Isotope Effect: The deuterium labeling (typically on the ethoxy linker: -CD2-CD2-) is chemically stable and non-exchangeable under standard analytical conditions, ensuring the integrity of the mass shift during extraction and chromatography.
Thermal Properties
-
Melting Point: > 200°C (Decomposition).[2] Note: Specific MP may vary by crystal habit and purity; values are derived from the unlabeled analogue.
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the adenine ring and hydrolytic cleavage of the esters.
Synthesis and Metabolic Pathway Visualization
Adefovir-d4 Diethyl Ester is not just an analytical tool; it represents a key intermediate stage in the synthesis of acyclic nucleoside phosphonates. Understanding its position in the pathway is crucial for impurity profiling.
Diagram 1: Synthetic & Hydrolysis Pathway
This diagram illustrates the role of the diethyl ester as a precursor to the active drug Adefovir and its relationship to the prodrug Adefovir Dipivoxil.
Caption: Synthetic trajectory showing Adefovir-d4 Diethyl Ester as the pivotal intermediate between the adenine starting material and the active pharmaceutical ingredient.[3]
Analytical Applications: LC-MS/MS Methodology
The primary application of Adefovir-d4 Diethyl Ester is as an Internal Standard (IS). Its lipophilicity makes it an ideal surrogate for quantifying other esterified phosphonates, as it tracks with the analyte during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) better than the polar free acid would.
Mass Spectrometry Characteristics
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: [M+H]⁺ = 334.3 m/z (Calculated).
-
Key Transitions (MRM):
-
Quantifier: 334.3 → 176.1 (Adenine-d4 fragment + linker remnant).
-
Qualifier: 334.3 → 136.1 (Adenine base moiety).
-
Diagram 2: MS Fragmentation Logic
Visualizing the cleavage points for MRM transition selection.
Caption: ESI+ Fragmentation pathway. The stability of the adenine-linker fragment (m/z 176) makes it the preferred quantifier ion.
Recommended Extraction Protocol (Self-Validating)
To ensure data integrity, the extraction protocol must account for the ester stability.
-
Stock Preparation: Dissolve 1 mg Adefovir-d4 Diethyl Ester in 1 mL Methanol (1 mg/mL). Store at -20°C.
-
Working Standard: Dilute stock to 100 ng/mL in 50:50 Methanol:Water . Critical: Use immediately. Do not store aqueous dilutions > 24 hours.
-
Sample Processing (Protein Precipitation):
-
Aliquot 100 µL plasma/serum.
-
Add 10 µL Working IS (100 ng/mL).
-
Add 400 µL Ice-cold Acetonitrile (precipitates proteins and halts esterase activity).
-
Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).
-
Inject Supernatant.[4]
-
Validation Check: If the retention time of the IS shifts significantly or peak tailing occurs, check the LC mobile phase pH. It must remain between pH 3.0 and 5.0 to prevent on-column hydrolysis.
Safety and Handling
-
Hazard Classification: Irritant.[4][1] Potentially bioactive (nucleotide analog).[5][6][2][3][7] Handle with standard PPE (gloves, goggles, fume hood).
-
Spill Cleanup: Adsorb with inert material (vermiculite). Do not use strong bases for cleanup as this will degrade the compound into the more water-soluble (and harder to contain) free acid.
References
-
Toronto Research Chemicals (TRC). Adefovir-d4 Diethyl Ester Product Data Sheet. Accessed October 2023.
-
National Center for Biotechnology Information. PubChem Compound Summary for Adefovir (PMEA). PubChem.[5][6][1]
-
Cymit Quimica. Safety Data Sheet: Adefovir-d4 Diethyl Ester.
-
Starrett, J. E., et al. (1994). "Synthesis, oral bioavailability determination, and in vitro evaluation of prodrugs of the antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry. (Provides foundational data on the diethyl ester intermediate properties).
Sources
- 1. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adefovir [drugfuture.com]
- 3. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
CAS number and molecular weight of Adefovir-d4 Diethyl Ester
An In-Depth Technical Guide to Adefovir-d4 Diethyl Ester: Synthesis, Characterization, and Application
Authored by: A Senior Application Scientist
Introduction
Adefovir-d4 Diethyl Ester is the deuterated analog of Adefovir Diethyl Ester, which serves as a crucial intermediate in the synthesis of Adefovir Dipivoxil, a potent antiviral drug for the treatment of chronic hepatitis B. The incorporation of four deuterium atoms into the ethoxy moiety of the molecule renders it an ideal internal standard for pharmacokinetic and metabolic studies of Adefovir. This guide provides a comprehensive overview of Adefovir-d4 Diethyl Ester, detailing its chemical properties, synthesis, analytical characterization, and its pivotal role in drug development research.
Physicochemical Properties and Identification
Adefovir-d4 Diethyl Ester is a labeled phosphonate ester of Adefovir.[1][2] Its fundamental properties are summarized below, providing essential information for its handling, storage, and use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1189929-36-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆D₄N₅O₄P | [1][2][3] |
| Molecular Weight | 333.32 g/mol | [1][2][3] |
| Appearance | Off-White Solid | [1] |
| Storage Temperature | 2-8°C Refrigerator | [1] |
| Synonyms | P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy-1,1,2,2-d4)methyl)phosphonate; Diethyl P-[[2-(6-amino-9H-purin-9-yl)ethoxy-1,1,2,2-d4]methyl]phosphonate; 9-[1,1,2,2-Tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | [1] |
Synthesis and Rationale
The synthesis of Adefovir-d4 Diethyl Ester is a multi-step process that requires careful control of reaction conditions to ensure high purity and isotopic enrichment. A common synthetic strategy involves the condensation of a deuterated side chain with adenine, followed by esterification.
A generalized synthetic pathway is outlined below. The choice of a deuterated starting material for the side chain is critical for the introduction of the deuterium labels. The condensation reaction with adenine typically requires a suitable base to facilitate the nucleophilic substitution.
Analytical Characterization and Quality Control
The purity and identity of Adefovir-d4 Diethyl Ester are paramount for its use as an internal standard. A combination of analytical techniques is employed to ensure the material meets stringent quality control specifications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of Adefovir-d4 Diethyl Ester. A reverse-phase HPLC method is typically employed to separate the target compound from any impurities.
Experimental Protocol: Purity Assessment by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The gradient is optimized to achieve separation of the main peak from any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the purine ring of adenine exhibits strong absorbance (typically around 260 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique used for the confirmation of the molecular weight and for quantitative analysis.[4][5] Adefovir-d4 Diethyl Ester is often used as an internal standard in LC-MS/MS methods for the quantification of Adefovir in biological matrices.[4][5]
Experimental Protocol: Quantification of Adefovir using Adefovir-d4 Diethyl Ester as an Internal Standard
-
Sample Preparation: Plasma samples are prepared by protein precipitation or solid-phase extraction. A known amount of Adefovir-d4 Diethyl Ester (internal standard) is added to each sample.
-
LC System: A UPLC or HPLC system is used for chromatographic separation.
-
Mobile Phase: A gradient of methanol or acetonitrile with an aqueous buffer containing a small amount of formic acid or ammonium formate to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Adefovir: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
Adefovir-d4 Diethyl Ester: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The mass shift of +4 Da confirms the presence of the four deuterium atoms.
-
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Adefovir-d4 Diethyl Ester | LGC Standards [lgcstandards.com]
- 3. Adefovir-d4 Diethyl Ester | CymitQuimica [cymitquimica.com]
- 4. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide to the Role of Deuterium Labeling in Adefovir-d4
This guide provides a comprehensive technical analysis of Adefovir-d4, exploring the strategic application of deuterium labeling to modify the pharmacokinetic profile of the parent drug, Adefovir. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the fields of antiviral therapy and pharmaceutical sciences.
Executive Summary: The Rationale for Deuterated Adefovir
Adefovir Dipivoxil is a critical antiviral agent used in the management of chronic hepatitis B virus (HBV) infection.[1] As a prodrug, it is converted in the body to its active form, Adefovir, which ultimately terminates viral DNA replication.[2][3] While effective, the pursuit of optimized therapeutic agents is a constant in drug development. Deuterium labeling, the strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, offers a proven strategy to enhance a drug's metabolic profile.[4][5] This is achieved through the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond can slow metabolic processes that involve the cleavage of that bond.[][7]
This guide will dissect the mechanism of Adefovir, the foundational principles of deuterium labeling, and the specific therapeutic rationale for the development of Adefovir-d4. We will explore its potential pharmacokinetic advantages and provide a detailed experimental protocol for evaluating these properties in a laboratory setting.
Adefovir: Mechanism of Action
Adefovir's therapeutic effect is rooted in its function as an acyclic nucleotide analog of adenosine monophosphate.[8] The orally administered form, Adefovir Dipivoxil, is a diester prodrug designed to enhance bioavailability.[9][10]
-
Absorption and Conversion : Following oral administration, Adefovir Dipivoxil is rapidly absorbed and hydrolyzed by cellular esterases, releasing the active moiety, Adefovir.[2][11]
-
Intracellular Phosphorylation : Cellular kinases then phosphorylate Adefovir twice, first to Adefovir monophosphate and subsequently to the active metabolite, Adefovir diphosphate.[8][10][12]
-
Inhibition of HBV DNA Polymerase : Adefovir diphosphate acts as a competitive inhibitor of the HBV DNA polymerase (a reverse transcriptase).[8][13] It competes with the natural substrate, deoxyadenosine triphosphate (dATP).[2]
-
Chain Termination : Upon incorporation into the growing viral DNA strand, Adefovir lacks the necessary 3'-hydroxyl group, leading to premature DNA chain termination and halting viral replication.[8][13]
Caption: Mechanism of Adefovir action from prodrug to viral DNA chain termination.
The Scientific Basis of Deuterium Labeling
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as hydrogen (protium). This mass difference is the origin of the Kinetic Isotope Effect.[]
The C-D bond has a lower vibrational frequency and thus a lower zero-point energy than a corresponding C-H bond. Consequently, more energy is required to break a C-D bond.[][14] When the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the reaction rate.[15] This strategic modification can confer several therapeutic advantages:
-
Improved Metabolic Stability : A reduced rate of metabolism can increase the drug's half-life and overall exposure (AUC).[4][16]
-
Reduced Toxic Metabolites : If a drug's toxicity is linked to a specific metabolic byproduct, slowing its formation can improve the safety profile.[14][17]
-
Enhanced Efficacy : A longer half-life may lead to more consistent therapeutic concentrations, potentially improving efficacy and allowing for less frequent dosing.[16]
Adefovir-d4: A Deuterated Derivative for Enhanced Performance
While Adefovir is primarily eliminated via the kidneys, subtle metabolic pathways can still influence its overall disposition and contribute to inter-patient variability.[8][13] Adefovir-d4 is a conceptualized derivative where four hydrogen atoms on the ethoxyethyl side chain are replaced with deuterium.
Caption: Chemical structures of Adefovir and the proposed Adefovir-d4.
Causality Behind Deuteration Site Selection:
The ethoxyethyl side chain represents a potential site for minor oxidative metabolism. While not mediated by major Cytochrome P450 pathways, other enzymatic processes could target these C-H bonds.[13] By fortifying this position with stronger C-D bonds, the primary goals for Adefovir-d4 are:
-
To Minimize Metabolic Lability : Reduce the rate of any minor oxidative metabolism, thereby decreasing the formation of potential metabolites.
-
To Increase Systemic Half-Life : A slower metabolic clearance, even if minor, can contribute to a longer terminal half-life (t½), leading to more stable plasma concentrations.
-
To Improve the Therapeutic Index : By potentially reducing the formation of unknown or nephrotoxic metabolites and ensuring more predictable pharmacokinetics, the overall safety and efficacy profile could be enhanced.[14][16]
Comparative Pharmacokinetic Data (Illustrative)
The following table presents a hypothetical comparison of key pharmacokinetic parameters between Adefovir and the anticipated profile of Adefovir-d4, based on the principles of the Kinetic Isotope Effect.
| Parameter | Adefovir (Reported Values) | Adefovir-d4 (Projected) | Rationale for Change |
| Bioavailability (F) | ~59%[8] | ~59% | Deuteration is not expected to alter absorption or first-pass hydrolysis of the dipivoxil prodrug. |
| Terminal Half-Life (t½) | ~7.5 hours[8] | 9 - 11 hours | Reduced rate of metabolic clearance due to the Kinetic Isotope Effect. |
| Area Under the Curve (AUC) | 220 ± 70 ng·h/mL[8] | Increased by 25-40% | Slower clearance leads to greater overall drug exposure from a single dose. |
| Metabolic Clearance | Minor Component | Reduced | The C-D bonds on the side chain are more resistant to enzymatic cleavage. |
| Renal Clearance | Major Component[8][13] | Unchanged | Deuteration does not affect glomerular filtration or active tubular secretion mechanisms. |
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the hypothesis that Adefovir-d4 possesses greater metabolic stability than Adefovir, a self-validating in vitro assay using human liver microsomes (HLM) is essential. This protocol ensures trustworthiness through the inclusion of positive and negative controls.
Objective
To determine and compare the intrinsic clearance rate of Adefovir and Adefovir-d4 in a human liver microsomal matrix.
Materials & Reagents
-
Adefovir (Test Article 1)
-
Adefovir-d4 (Test Article 2)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile with 0.1% Formic Acid (Stopping Solution)
-
Testosterone (High-Clearance Positive Control)
-
Warfarin (Low-Clearance Positive Control)
-
Deuterated Internal Standard (e.g., Tenofovir-d6) for LC-MS/MS analysis
-
Purified Water
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare 1 mM stock solutions of Adefovir, Adefovir-d4, Testosterone, and Warfarin in DMSO.
-
Prepare a 1 mg/mL HLM working solution by diluting the stock with 0.5 M potassium phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the HLM working solution at 37°C for 5 minutes.
-
Add 5 µL of the 1 mM test article stock solution to designated wells to achieve a final substrate concentration of 1 µM. Include wells for Testosterone and Warfarin controls.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For "-NADPH" control wells, add an equivalent volume of buffer.
-
The final incubation volume should be 500 µL with a final HLM concentration of 0.5 mg/mL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing & Analysis:
-
Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Adefovir or Adefovir-d4) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
A significantly longer t½ for Adefovir-d4 compared to Adefovir would confirm its enhanced metabolic stability.
-
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion and Future Outlook
The strategic application of deuterium labeling to Adefovir, creating Adefovir-d4, represents a scientifically grounded approach to enhancing the pharmacokinetic profile of a well-established antiviral agent. By leveraging the Kinetic Isotope Effect, Adefovir-d4 is rationally designed to exhibit greater metabolic stability and a prolonged half-life, which could translate to an improved therapeutic window and patient dosing regimen. The methodologies described herein provide a clear and robust framework for the empirical validation of these anticipated benefits. As the pharmaceutical landscape continues to evolve, such "deuterium switching" strategies will remain a valuable tool in the lifecycle management of existing drugs and the optimization of new chemical entities.
References
-
Drugs.com. (2025). Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Adefovir Dipivoxil?. [Link]
-
Papasavvas, E. (2005). Adefovir dipivoxil in the treatment of chronic hepatitis B virus infection. Expert Review of Anti-infective Therapy, 3(5), 737-745. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
PapersFlow. (n.d.). Deuterium-Labeled Drug Development: Research Guide & Papers. [Link]
-
Wikipedia. (n.d.). Adefovir. [Link]
-
SV ChemBioTech. (n.d.). Deuterium Labelled Drug Standards | Pharmaceutical R&D. [Link]
-
Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. [Link]
-
Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. [Link]
-
Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. [Link]
-
PubChem. (n.d.). Adefovir Dipivoxil. [Link]
-
Medscape. (n.d.). adefovir dipivoxil, Hepsera (adefovir) dosing, indications, interactions, adverse effects, and more. [Link]
-
Robbins, B. L., et al. (2004). Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells. Journal of Hepatology, 41(5), 836-842. [Link]
-
PharmGKB. (n.d.). Tenofovir/Adefovir Pathway, Pharmacokinetics. [Link]
-
Trueck, C., et al. (2024). Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail. European Journal of Drug Metabolism and Pharmacokinetics, 49(2), 223-233. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2016). Adefovir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Johns Hopkins HIV Guide. (2018). Adefovir. [Link]
-
Fazlul, H., & Abdullah, A. (2007). Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. Trends in Applied Sciences Research, 2(6), 534-539. [Link]
-
Wikipedia. (n.d.). Deuterated drug. [Link]
- Google Patents. (n.d.).
-
Sharma, R., & Fandozzi, C. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0205842. [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents, 24(10), 1067-1070. [Link]
-
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 257-267. [Link]
-
Patsnap Synapse. (n.d.). Adefovir Dipivoxil - Drug Targets, Indications, Patents. [Link]
-
Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. [Link]
- Google Patents. (n.d.). CN101830932B - Synthesis process of adefovir dipivoxil raw medicine.
Sources
- 1. Adefovir dipivoxil in the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 3. Adefovir - Wikipedia [en.wikipedia.org]
- 4. papersflow.ai [papersflow.ai]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clearsynthdiscovery.com [clearsynthdiscovery.com]
Methodological & Application
Application Notes and Protocols: Adefovir-d4 Diethyl Ester in Hepatitis B Virus (HBV) Research
Introduction: The Role of Deuterated Analogs in Advancing HBV Therapeutics
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of more effective and safer antiviral therapies.[1] Adefovir dipivoxil, a prodrug of adefovir, has been a cornerstone in the management of chronic hepatitis B.[2] It is an acyclic nucleotide analog of adenosine that, upon intracellular phosphorylation to its active diphosphate form, inhibits HBV DNA polymerase, leading to chain termination of the viral DNA.[3][4][5] The exploration of deuterated compounds, such as Adefovir-d4 Diethyl Ester, represents a strategic approach in drug discovery to enhance pharmacokinetic profiles. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can slow down drug metabolism, potentially leading to improved efficacy, reduced dosage frequency, and a better safety profile.[6][][8][9]
This guide provides an in-depth technical overview and detailed protocols for the application of Adefovir-d4 Diethyl Ester in HBV research. It is designed for researchers, scientists, and drug development professionals dedicated to advancing antiviral therapeutics.
Mechanism of Action: Bioactivation and Viral Inhibition
Adefovir-d4 Diethyl Ester, a labeled analog of Adefovir, serves as a valuable tool in mechanistic and pharmacokinetic studies.[10] The diethyl ester form is a prodrug designed to enhance cell permeability. Once inside the hepatocyte, it undergoes metabolic activation.
Cellular Uptake and Activation Pathway:
-
Prodrug Conversion: Cellular esterases hydrolyze the diethyl ester group, releasing the adefovir-d4 moiety.[11][12]
-
Phosphorylation Cascade: Cellular kinases, specifically adenylate kinases and then nucleoside diphosphate kinases, sequentially phosphorylate adefovir-d4 to its active diphosphate form, adefovir-d4 diphosphate.[11][13]
-
Competitive Inhibition: Adefovir-d4 diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV DNA polymerase (reverse transcriptase).[13][14]
-
Chain Termination: Its incorporation into the nascent viral DNA chain results in the termination of DNA elongation, thereby halting HBV replication.[4][5][13]
Caption: Metabolic activation pathway of Adefovir-d4 Diethyl Ester.
Applications in HBV Research
Adefovir-d4 Diethyl Ester is instrumental in several key areas of HBV research:
-
Pharmacokinetic (PK) and Drug Metabolism Studies: The deuterium label allows for precise tracking and quantification of the drug and its metabolites in biological matrices, facilitating the determination of its absorption, distribution, metabolism, and excretion (ADME) profile.[6] This is crucial for comparing the metabolic stability of the deuterated analog to its non-deuterated counterpart.
-
In Vitro Anti-HBV Activity Assays: It is used to determine the potency of the compound in inhibiting HBV replication in various cell culture models.
-
Drug-Drug Interaction Studies: Adefovir-d4 Diethyl Ester can be used as a probe to investigate potential interactions with other co-administered drugs.
Experimental Protocols
Protocol 1: In Vitro Anti-HBV Activity and Cytotoxicity Assay
This protocol details the methodology to determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) of Adefovir-d4 Diethyl Ester.
1.1. Materials and Reagents:
-
Cell Lines: HepG2.2.15 cells (stably transfected with the HBV genome) or other suitable hepatoma cell lines like Huh7.[15][16][17]
-
Adefovir-d4 Diethyl Ester: Stock solution prepared in sterile DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 2% FBS.
-
Positive Control: Adefovir or another known anti-HBV drug.
-
Cell Viability Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar reagent.[18]
-
96-well cell culture plates.
-
CO2 Incubator (37°C, 5% CO2).
-
Microplate reader.
1.2. Experimental Workflow:
Caption: Workflow for in vitro anti-HBV and cytotoxicity assays.
1.3. Step-by-Step Methodology:
1.3.1. Cell Seeding:
-
Trypsinize and count HepG2.2.15 cells.
-
Seed the cells in 96-well plates at a density of 1.5 x 10^4 cells per well in 100 µL of cell culture medium.[19]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[19]
1.3.2. Compound Treatment:
-
Prepare serial dilutions of Adefovir-d4 Diethyl Ester and the positive control in assay medium.
-
Remove the culture medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with assay medium only as a negative control.
-
Incubate the plates for 6-8 days, changing the medium with freshly prepared compound dilutions every 2-3 days.
1.3.3. HBV DNA Quantification (EC50 Determination):
-
After the incubation period, collect the cell culture supernatant from each well.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.[20]
-
The EC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50% compared to the untreated control.
1.3.4. Cytotoxicity Assay (CC50 Determination):
-
After collecting the supernatant, add 100 µL of fresh assay medium and 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[21]
1.4. Data Analysis and Interpretation:
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[22] It is calculated as the ratio of CC50 to EC50.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to the host cells, suggesting a more favorable safety profile.
Protocol 2: Pharmacokinetic Study in an Animal Model
This protocol outlines a basic approach for evaluating the pharmacokinetic profile of Adefovir-d4 Diethyl Ester in a suitable animal model, such as mice or woodchucks.[1]
2.1. Materials and Reagents:
-
Animal Model: Male BALB/c mice (6-8 weeks old) or other appropriate species.
-
Adefovir-d4 Diethyl Ester: Formulation for oral administration (e.g., in a solution of 0.5% carboxymethylcellulose).
-
Internal Standard (IS): A stable isotope-labeled analog of Adefovir (if Adefovir-d4 is the analyte) or another suitable compound for LC-MS/MS analysis.[23]
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Equipment for oral gavage.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
2.2. Experimental Procedure:
-
Dosing: Administer a single oral dose of Adefovir-d4 Diethyl Ester to a cohort of animals.
-
Blood Sampling: Collect blood samples via retro-orbital bleeding or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[24]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.[25]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of adefovir-d4 in plasma.[26]
-
The method should be able to distinguish between the parent compound and its metabolites.
-
2.3. Pharmacokinetic Data Analysis:
Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | Elimination half-life. |
| CL/F | Apparent total body clearance. |
| Vd/F | Apparent volume of distribution. |
These parameters provide insights into the rate and extent of absorption, distribution, and elimination of the drug. Comparing these parameters with those of the non-deuterated adefovir will elucidate the impact of deuteration on its pharmacokinetic profile.
Data Presentation and Interpretation
Quantitative data from these studies should be presented in a clear and concise manner. For instance, the results of the in vitro antiviral activity and cytotoxicity assays can be summarized in a table.
Table 2: In Vitro Activity of Adefovir-d4 Diethyl Ester against HBV
| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Adefovir-d4 Diethyl Ester | [Insert Value] | [Insert Value] | [Insert Value] |
| Adefovir (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
A significant increase in the half-life (t1/2) and AUC, coupled with a decrease in clearance (CL/F) for the deuterated compound compared to the non-deuterated version, would provide strong evidence for a positive deuterium kinetic isotope effect.[][9] This could translate to a more favorable dosing regimen in a clinical setting.
Conclusion
Adefovir-d4 Diethyl Ester is a powerful research tool for the preclinical evaluation of a potentially improved anti-HBV therapeutic. The protocols outlined in this guide provide a robust framework for assessing its in vitro potency, cytotoxicity, and in vivo pharmacokinetic properties. By leveraging the unique properties of deuterated compounds, researchers can gain valuable insights that can accelerate the development of next-generation antiviral agents for the treatment of chronic hepatitis B.
References
- Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies. (n.d.). Google AI.
- Marcellin, P. (2004). Adefovir dipivoxil in the treatment of chronic hepatitis B virus infection. Expert Opinion on Pharmacotherapy, 5(2), 409–422.
- Pharmacology of Adefovir ; Mechanism of action, Clinical uses and Side effects. (2024, June 20). YouTube.
- Boni, C., Laccabue, D., Lampertico, P., Giuberti, T., Viganò, M., Schivazappa, S., ... & Ferrari, C. (2008). Hepatitis B virus e antigen loss during adefovir dipivoxil therapy is associated with enhanced virus-specific CD4+ T-cell reactivity. Journal of Virology, 82(4), 1987–1995.
- Smith, J. M., & Pham, P. A. (2018). Adefovir. In Johns Hopkins HIV Guide. The Johns Hopkins University.
- The Role of Adefovir Dipivoxil in Suppressing HBV Replication. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD.
- Gilead Announces Adefovir Dipivoxil Reduces Hepatitis B Levels by More than 99 Percent in Chronically Infected Patients. (1998, April 28). Gilead Sciences, Inc.
- Jonas, M. M., Kelly, D., Pollack, H., Mizerski, J., Sorbel, J., Frederick, D., & Mondou, E. (2008). The pharmacokinetics and safety of adefovir dipivoxil in children and adolescents with chronic hepatitis B virus infection. Journal of Clinical Pharmacology, 48(1), 94–101.
- adefovir dipivoxil, Hepsera (adefovir) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference.
- Cullen, J. M., Smith, S. L., Davis, M. G., Miller, T. J., & Marion, P. L. (2001). Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks. Antimicrobial Agents and Chemotherapy, 45(1), 226–230.
- Adefovir Dipivoxil Metabolism Pathway. (n.d.). SMPDB.
- Tenofovir/Adefovir Pathway, Pharmacokinetics. (n.d.). ClinPGx.
- Adefovir. (2016, February 15). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Liu, Y., & Liu, J. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Cellular and Infection Microbiology, 13, 1159825.
- What is the mechanism of Adefovir Dipivoxil? (2024, July 17).
- Seignères, B., Martin, A., Jamard, C., Weaver, S., In-house, C., & Trepo, C. (2005). In Vitro Characterization of the Anti-Hepatitis B Virus Activity and Cross-Resistance Profile of 2′,3′-Dideoxy-3′-Fluoroguanosine. Antimicrobial Agents and Chemotherapy, 49(7), 2844–2852.
- He, Y. J., He, X. X., Liu, Z. Q., Wang, L., Fan, L., Li, W., ... & Zhou, H. H. (2005). Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 19(18), 2612–2618.
- Thibaut, H. J., van der Linden, L., & Neyts, J. (2017). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol, 7(6), e2183.
- An improved synthesis of adefovir and related analogues. (n.d.). ResearchGate.
- Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development. (n.d.). Gastroenterology, 142(6), 1297–1307.
- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 617–636.
- Dando, T., & Plosker, G. L. (2003).
- Adefovir-d4 Diethyl Ester. (n.d.). LGC Standards.
- Cell and Animal Models for Antivirals against Hepatitis B Virus. (n.d.). Creative Diagnostics.
- Reid, J. M., Cihlar, T., & Robbins, B. L. (2005). Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells. Antiviral Chemistry & Chemotherapy, 16(2), 115–124.
- Application Notes and Protocols for In Vitro Antiviral Assays. (n.d.). Benchchem.
- In Vitro Hepatitis B Virus Polymerase Priming Assay. (n.d.). ICE-HBV.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
- Adefovir-d4 Diethyl Ester. (n.d.). CymitQuimica.
- A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Stud. (2017, October 5). Walsh Medical Media.
- Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. (2023, October 21). PMC.
- Hadziyannis, S. J., Tassopoulos, N. C., Heathcote, E. J., Chang, T. T., Kitis, G., Rizzetto, M., ... & Adefovir Dipivoxil 438 Study Group. (2003). Adefovir dipivoxil for the treatment of hepatitis B e antigen-negative chronic hepatitis B. The New England Journal of Medicine, 348(9), 800–807.
- Understanding Cytotoxicity. (2024, March 9). VIROLOGY RESEARCH SERVICES.
- The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. (n.d.). MDPI.
- Determination of Adefovir by LC–ESI-MS–MS and Its Application to a Pharmacokinetic Study in Healthy Chinese Volunteers. (n.d.). ticle template.
- Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (2025, August 9).
- Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (n.d.). Biochemistry.
- Establishment of cell culture model and humanized mouse model of chronic hepatitis B virus infection. (2023, November 29). Microbiology Spectrum.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors. (n.d.). NIH.
- Synthesis and characterization of novel dipeptide ester prodrugs of acyclovir. (n.d.). PubMed - NIH.
- Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study. (n.d.). PMC.
- Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. (2025, August 8).
- Deuterium Medicinal Chemistry Comes of Age. (n.d.). Taylor & Francis.
- artus HBV LC PCR Kit Handbook. (n.d.). QIAGEN.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Adefovir dipivoxil in the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Adefovir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Adefovir-d4 Diethyl Ester | LGC Standards [lgcstandards.com]
- 11. SMPDB [smpdb.ca]
- 12. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
- 14. nbinno.com [nbinno.com]
- 15. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 16. HBV Preclinical Cell and Animal Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. qiagen.com [qiagen.com]
- 21. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Sample Preparation for the Bioanalysis of Adefovir Using a Deuterated Internal Standard
Abstract
This comprehensive guide provides detailed protocols and expert insights into the critical sample preparation phase for the quantitative analysis of Adefovir in biological matrices, primarily human plasma. Adefovir, a polar nucleotide analog, presents unique challenges for extraction and purification. This document explores and contrasts the primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—with a focus on achieving robust, reproducible, and sensitive results suitable for pharmacokinetic (PK) studies. The protocols are designed around the use of Adefovir-d4, a stable isotope-labeled internal standard (SIL-IS), which is essential for correcting variability during sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This note serves as a practical resource for researchers, scientists, and drug development professionals, ensuring method integrity in line with global regulatory standards.
Introduction: The Analytical Imperative for Adefovir
Adefovir is an acyclic phosphonate nucleotide analog of deoxyadenosine monophosphate. Its prodrug, Adefovir dipivoxil, is administered orally and is used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Accurate quantification of Adefovir in biological fluids like plasma is paramount for defining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Such data is fundamental to establishing dose-response relationships and ensuring therapeutic efficacy and safety.
The bioanalytical process, however, is fraught with potential variability. The complexity of biological matrices, such as plasma, which is rich in proteins and lipids, can interfere with analysis, leading to inaccurate results.[3][4] To mitigate these challenges, the use of an appropriate internal standard (IS) is non-negotiable.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS), such as Adefovir-d4, is the preferred choice.[2] An SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-perfect chemical mimicry ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization.[5] Consequently, any loss of analyte during sample preparation or fluctuations in instrument response (like matrix effects) is mirrored by the IS. The final quantification is based on the ratio of the analyte's response to the IS's response, which provides a highly accurate and precise measurement.[5]
Strategic Selection of a Sample Preparation Technique
The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components, thereby enhancing the sensitivity and reliability of the analysis. The choice of technique is a critical decision dictated by the analyte's physicochemical properties, the required limit of quantification (LOQ), sample throughput needs, and laboratory resources.
Protein Precipitation (PPT)
Protein precipitation is a widely used, rapid, and straightforward technique for removing the high abundance of proteins from plasma samples.[6][7][8] The mechanism involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma, which disrupts the solvation of proteins, causing them to denature and precipitate out of the solution.[9]
-
Expertise & Experience: For Adefovir, PPT with methanol or acetonitrile has been successfully applied, offering a simple and high-throughput workflow.[1][10][11][12] It is often the first method to be considered due to its simplicity. However, a key drawback is that while it removes proteins, it does little to remove other endogenous components like phospholipids, which are notorious for causing matrix effects (ion suppression or enhancement) in the MS source.[2] This can lead to variability and may compromise assay sensitivity. Some studies report that initial attempts with PPT led to high backpressure and column clogging.[2]
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids (typically an aqueous and an organic phase). The analyte partitions into the solvent in which it is more soluble, leaving interfering components behind.
-
Expertise & Experience: Adefovir is a highly polar molecule.[11] This intrinsic property makes it challenging to extract efficiently from an aqueous biological matrix into a non-polar organic solvent commonly used in LLE.[2][11] Attempts to use various organic solvents have often resulted in inconsistent recovery and significant ion enhancement.[2] For this reason, LLE is generally not the recommended approach for Adefovir.
Solid-Phase Extraction (SPE)
SPE is a more selective and powerful sample cleanup technique compared to PPT and LLE.[13][14] It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte, interfering components, or both. By selecting the appropriate sorbent chemistry and optimizing the wash and elution steps, a much cleaner extract can be obtained.[11][13]
-
Expertise & Experience: Given the limitations of PPT and LLE, SPE is often the method of choice for achieving the lowest detection limits and the cleanest extracts for Adefovir analysis.[2][11][15] Various SPE sorbents have been tested, with mixed-mode or polymeric phases like Waters Oasis MAX (Mixed-Mode Anion Exchange) showing excellent retention and recovery for polar compounds like Adefovir.[2] The selectivity of SPE allows for significant removal of phospholipids and other interferences, leading to reduced matrix effects and improved assay robustness.[2][15] While more time-consuming and costly than PPT on a per-sample basis, its benefits in terms of data quality are often indispensable, particularly for methods requiring high sensitivity.
Performance Characteristics and Method Validation
Any bioanalytical method must be rigorously validated to ensure its reliability, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18] A full validation should demonstrate selectivity, accuracy, precision, sensitivity (LLOQ), and stability, among other parameters.[17][19]
The table below summarizes typical performance data for Adefovir analysis using different sample preparation techniques, as reported in the scientific literature.
| Parameter | Protein Precipitation (Methanol/ACN) | Solid-Phase Extraction (SPE) |
| Linearity Range | 0.25 - 100 ng/mL[12] | 0.50 - 42.47 ng/mL[15] |
| LLOQ | 0.25 - 1.5 ng/mL[10][12] | 0.50 ng/mL[2][15] |
| Recovery | 85.1 - 89.3%[10] | Consistent, often >80% (Method dependent) |
| Intra-day Precision (%CV) | < 8.4%[10] | < 7.7%[15] |
| Inter-day Precision (%CV) | < 8.4%[10] | < 7.8%[15] |
| Matrix Effect | Minimal (<10.9%) to moderate[10] | Minimal (<7.5%)[2][15] |
Table 1: Comparison of typical performance characteristics for Adefovir bioanalysis.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the two most viable sample preparation techniques for Adefovir analysis.
General Bioanalytical Workflow
The diagram below illustrates the overarching workflow from sample collection to final data analysis.
Caption: General workflow for bioanalytical sample processing.
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from established methods and is suitable for applications where high throughput is a priority and the required LLOQ is moderate.[1][10]
Rationale: This method uses an organic solvent to crash out proteins. Acetonitrile is often preferred as it can lead to a cleaner supernatant compared to methanol.[8] The addition of a small amount of acid can improve the precipitation process and the stability of certain analytes.[1]
Caption: Step-by-step workflow for Protein Precipitation (PPT).
Detailed Steps:
-
Sample Aliquoting: Pipette 100 µL of thawed human plasma (or calibration standards/quality controls) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of Adefovir-d4 internal standard working solution (concentration should be chosen to yield a response similar to the analyte at mid-range concentrations).
-
Mixing: Briefly vortex the sample for approximately 15 seconds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is a common starting point for efficient protein removal.[9]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm or >10,000 x g) for 10 minutes at 4°C to form a tight protein pellet.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new tube or a 96-well plate, being careful not to disturb the pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC method. Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is designed for higher sensitivity and selectivity, effectively minimizing matrix effects. It is based on methods utilizing polymeric mixed-mode anion exchange cartridges.[2][15]
Rationale: This method leverages the chemical properties of both Adefovir and the SPE sorbent. The conditioning step activates the sorbent. Loading is done under basic conditions to ensure Adefovir (an acidic molecule) is deprotonated and retains strongly on the anion exchange sorbent. The wash steps remove neutral and basic interferences. Finally, an acidic elution solvent neutralizes the analyte, releasing it from the sorbent.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Detailed Steps:
-
Sample Aliquoting: Pipette 500 µL of plasma into a polypropylene tube.
-
Internal Standard Addition: Add 50 µL of Adefovir-d4 internal standard working solution.
-
Pre-treatment: Add 400 µL of 5% ammonia solution to the sample and vortex. This alkalinizes the sample, ensuring the acidic Adefovir is ionized for optimal retention on the anion exchange sorbent.[2]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX, 30 mg) by passing 1 mL of methanol, followed by 1 mL of purified water. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing Step 1: Wash the cartridge with 1 mL of 5% ammonia solution to remove weakly bound, basic, and neutral interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.
-
Elution: Elute the Adefovir and Adefovir-d4 from the cartridge using 1 mL of 2% formic acid in methanol into a clean collection tube. The acid neutralizes the analyte, disrupting its interaction with the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate volume (e.g., 100-200 µL) of the initial LC mobile phase.
-
Analysis: The sample is now ready for injection.
Conclusion and Recommendations
The successful quantification of Adefovir in biological matrices is critically dependent on a well-designed and validated sample preparation strategy. The use of a stable isotope-labeled internal standard like Adefovir-d4 is essential for achieving the accuracy and precision required by regulatory agencies.
-
Protein Precipitation offers a rapid, simple, and cost-effective solution suitable for studies with moderate sensitivity requirements. It is an excellent choice for high-throughput screening environments.
-
Solid-Phase Extraction provides superior cleanup, resulting in lower matrix effects and enhanced sensitivity. It is the recommended method for assays requiring low LLOQs and the highest level of data quality and robustness, which is typical for pivotal pharmacokinetic studies submitted for regulatory approval.
Ultimately, the choice between these methods must be guided by the specific goals of the study, balancing the need for throughput against the required sensitivity and data integrity.
References
-
He, Z. G., et al. (2005). Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 19(20), 2951-2956. Available at: [Link]
-
Zou, J., et al. (2009). Determination of Adefovir by LC–ESI-MS–MS and Its Application to a Pharmacokinetic Study in Healthy Chinese Volunteers. Journal of Chromatographic Science, 47(10), 889-893. Available at: [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent. Available at: [Link]
-
Chen, X. Y., et al. (2005). Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma. Rapid Communications in Mass Spectrometry, 19(14), 1997-2002. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
Nasr, A. A., et al. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, 8(5). Available at: [Link]
-
Goswami, D., et al. (2014). Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 965, 190-198. Available at: [Link]
-
Hirt, D., et al. (2020). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules, 25(23), 5766. Available at: [Link]
-
Bieńko, P., et al. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Environmental Science and Pollution Research, 31, 37575–37588. Available at: [Link]
-
Goswami, D., et al. (2014). Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 965, 190-198. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Abi-Dargham, A., et al. (2000). Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. Nuclear Medicine and Biology, 27(1), 77-81. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
D'Avolio, A., et al. (2007). A New Assay Based on Solid-Phase Extraction Procedure with LC–MS to Measure Plasmatic Concentrations of Tenofovir and Emtricitabine. Journal of Chromatographic Science, 45(7), 430-435. Available at: [Link]
-
Tuffal, G., et al. (2006). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 406-414. Available at: [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Lee, H., et al. (2024). LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Pharmaceuticals, 17(4), 509. Available at: [Link]
-
Shuly, M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-282. Available at: [Link]
-
ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Kumar, S., & Singh, A. (2024). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 11(02), 063–071. Available at: [Link]
-
Scribd. (n.d.). Bioanalysis Sample Prep Techniques. Available at: [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actapharmsci.com [actapharmsci.com]
- 4. scribd.com [scribd.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. gcms.cz [gcms.cz]
- 7. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
Quantitation of Adefovir in Human Plasma by HPLC-MS/MS using Adefovir-d4 as an Internal Standard
Application Note and Protocol
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Adefovir in human plasma. To ensure the highest degree of accuracy and precision, this protocol incorporates Adefovir-d4, a stable isotope-labeled analog, as an internal standard. The inclusion of Adefovir-d4 compensates for variability during sample preparation and instrumental analysis, a critical aspect of bioanalytical method validation.[1] This application note details the scientific rationale behind the methodological choices, a step-by-step protocol for sample preparation and analysis, and the expected performance characteristics of the assay. The method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of Adefovir.
Introduction: The Rationale for Stable Isotope Dilution
Adefovir is a potent antiviral nucleotide analog used in the treatment of chronic hepatitis B. Accurate measurement of its concentration in biological matrices is fundamental to understanding its pharmacokinetic profile and ensuring therapeutic efficacy. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose due to its inherent selectivity and sensitivity.[2]
The core of a reliable bioanalytical method is its ability to deliver consistent and accurate results. A significant challenge in quantitative analysis from complex matrices like plasma is the potential for sample loss during extraction and fluctuations in instrument response. To mitigate these variables, this method employs the stable isotope dilution (SID) technique, utilizing Adefovir-d4 as an internal standard (IS). Adefovir-d4 is chemically identical to Adefovir, with the exception of four deuterium atoms replacing four hydrogen atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample processing and ionization.[1] By measuring the ratio of the analyte's response to the known concentration of the internal standard, precise quantification can be achieved.
Experimental Design and Methodology
Materials and Reagents
-
Adefovir reference standard
-
Adefovir-d4 internal standard
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Chromatographic Conditions
The separation of Adefovir and Adefovir-d4 is achieved using a reversed-phase C18 column. The mobile phase composition and gradient are optimized to ensure a short run time while achieving adequate separation from endogenous plasma components.
| Parameter | Condition | Rationale |
| Column | Waters X-Select HSS T3-C18 (3.0 x 50 mm, 2.5 µm)[3] | This column provides excellent retention and peak shape for polar compounds like Adefovir. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidification of the mobile phase promotes the protonation of Adefovir, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | Methanol[4][5] | A common organic solvent in reversed-phase chromatography that provides good elution strength for Adefovir. |
| Gradient | Isocratic or a shallow gradient can be used. A typical starting condition is 80:20 (A:B)[4] | An isocratic mobile phase simplifies the method and can provide rapid analysis times.[3] |
| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40°C[3] | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive MS detection and minimizes potential matrix effects. |
Mass Spectrometric Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.
| Parameter | Adefovir | Adefovir-d4 | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Adefovir contains an amino group that is readily protonated in the positive ion mode. |
| Precursor Ion (m/z) | 274.04[3] | 278.04[3] | These values correspond to the [M+H]+ ions of Adefovir and Adefovir-d4, respectively. |
| Product Ion (m/z) | 162.09[3] | 166.09[3] | These are characteristic fragment ions generated by collision-induced dissociation, providing high selectivity for the assay. |
| Dwell Time | 36 ms[3] | 36 ms[3] | An adequate dwell time to ensure a sufficient number of data points across the chromatographic peak for accurate quantification. |
| Collision Energy | 28 eV[3] | 28 eV[3] | Optimized to produce the most abundant and stable fragment ions. |
Step-by-Step Protocol
Preparation of Standard and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of Adefovir and Adefovir-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Adefovir stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the Adefovir-d4 stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate Adefovir working standards to create a calibration curve (e.g., 1-100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Adefovir from plasma.[4][5]
Caption: Workflow for Plasma Sample Preparation.
Data Analysis and Quantification
-
Inject the prepared samples into the HPLC-MS/MS system.
-
Integrate the peak areas of the MRM transitions for Adefovir and Adefovir-d4.
-
Calculate the peak area ratio of Adefovir to Adefovir-d4.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).
-
Determine the concentration of Adefovir in the QC and unknown samples from the calibration curve.
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability for its intended application.[6][7] The following parameters should be assessed according to regulatory guidelines.[7][8]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The method demonstrates excellent linearity over the concentration range of 0.20 to 100 ng/mL.[4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% | The LLOQ is typically in the range of 0.20-1.00 ng/mL in human plasma.[3][4] |
| Precision and Accuracy | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ) | Intra- and inter-batch precisions are generally within 11.30%.[4] The accuracy is typically within ±2.5% relative error.[5] |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% | The matrix effect for Adefovir has been determined to be low, with minimal impact on sample analysis.[3] |
| Recovery | Consistent and reproducible | The protein precipitation method provides consistent recovery for both Adefovir and Adefovir-d4. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions | Adefovir is generally stable in plasma under typical short-term and long-term storage conditions. |
Conclusion
The described HPLC-MS/MS method utilizing Adefovir-d4 as an internal standard provides a sensitive, selective, and reliable approach for the quantification of Adefovir in human plasma. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring data of the highest quality for clinical and research applications. The straightforward protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput bioanalysis.
References
-
Yuan, L., et al. (2010). Determination of Adefovir by LC–ESI-MS–MS and Its Application to a Pharmacokinetic Study in Healthy Chinese Volunteers. Chromatographia, 71(5-6), 469-473. Available at: [Link]
-
Zheng, Y., et al. (2005). Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma. Rapid Communications in Mass Spectrometry, 19(11), 1573-1578. Available at: [Link]
-
Nasr, A. A., et al. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Journal of Bioequivalence & Bioavailability, 9(5), 456-462. Available at: [Link]
-
Kandimalla, R., et al. (2013). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 4(2), 39-46. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Public Health in Africa, 14(s1). Available at: [Link]
-
Černoch, I., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(8), 2135. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Adefovir-d4 Diethyl Ester in Bioanalysis
Welcome to the technical support center for the effective use of Adefovir-d4 Diethyl Ester as an internal standard in bioanalytical method development. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects and ensure the integrity of their experimental results. Here, we will delve into the underlying principles of common issues and provide practical, field-tested solutions.
Introduction: The Challenge of Matrix Effects and Prodrug Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, prized for its sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be significantly compromised by "matrix effects" – the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological sample.[1] These effects, primarily ion suppression or enhancement, can lead to erroneous quantification.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Adefovir-d4 Diethyl Ester, is a widely accepted strategy to compensate for matrix effects.[2][3] The underlying principle is that the SIL-IS, being chemically almost identical to the analyte, will experience similar matrix effects, allowing for accurate ratiometric quantification. However, when the internal standard is a prodrug, like Adefovir-d4 Diethyl Ester, an additional layer of complexity arises: its stability in the biological matrix.
Adefovir-d4 Diethyl Ester is a prodrug that is susceptible to in-vivo and ex-vivo hydrolysis by esterases to form Adefovir-d4.[4] If this conversion occurs after sample collection but before analysis, the concentration of the internal standard will be artificially lowered, leading to an overestimation of the native analyte concentration. Therefore, meticulous sample handling and preparation are paramount.
This guide will provide a comprehensive framework for troubleshooting and mitigating matrix effects when using Adefovir-d4 Diethyl Ester, with a special focus on ensuring its stability throughout the analytical workflow.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise during the use of Adefovir-d4 Diethyl Ester in bioanalytical assays.
Q1: I'm observing significant variability in my results between different plasma lots. Could this be a matrix effect?
A1: Yes, significant variability between different sources of a biological matrix is a classic indicator of matrix effects.[5] The composition of plasma can vary considerably between individuals, leading to different degrees of ion suppression or enhancement.[6] To confirm this, you should perform a matrix effect evaluation as recommended by regulatory guidelines.[5] This typically involves comparing the analyte's response in post-extraction spiked matrix from at least six different lots to its response in a neat solution. A significant difference in response indicates the presence of matrix effects.
Q2: My Adefovir-d4 Diethyl Ester internal standard signal is unexpectedly low and inconsistent. What could be the cause?
A2: A low and inconsistent signal for your Adefovir-d4 Diethyl Ester internal standard is a critical issue that points towards two primary culprits: ex-vivo hydrolysis or significant ion suppression.
-
Ex-vivo Hydrolysis: As a diethyl ester prodrug, your internal standard is a substrate for esterase enzymes present in plasma.[7] If not properly inhibited, these enzymes will hydrolyze the ester groups, converting Adefovir-d4 Diethyl Ester to Adefovir-d4. This will lead to a decrease in the signal you are monitoring for the intact internal standard.
-
Ion Suppression: The internal standard, like the analyte, is susceptible to ion suppression from matrix components. If it co-elutes with a highly suppressive endogenous compound, its signal will be diminished.
To troubleshoot, you must first ensure the stability of your internal standard. This involves implementing proper sample collection and handling procedures, including the use of esterase inhibitors.
Q3: How can I prevent the hydrolysis of Adefovir-d4 Diethyl Ester in my plasma samples?
A3: Preventing the ex-vivo hydrolysis of your ester-containing internal standard is crucial for accurate quantification. A multi-pronged approach is most effective:
-
Temperature Control: Immediately after collection, blood samples should be placed on ice and centrifuged at refrigerated temperatures (e.g., 4°C) as quickly as possible to slow down enzymatic activity.[2]
-
pH Control: Maintaining a slightly acidic pH can help reduce esterase activity.[2]
-
Esterase Inhibitors: The most direct approach is to add an esterase inhibitor to your collection tubes or during sample preparation. Sodium fluoride (NaF) is a commonly used, non-specific esterase inhibitor.[8] Other inhibitors like bis(p-nitrophenyl) phosphate (BNPP) or phenylmethylsulfonyl fluoride (PMSF) can also be effective.[9] It is important to screen for the most effective inhibitor for your specific matrix and analyte.[4]
Q4: I don't have the specific MRM transitions for Adefovir-d4 Diethyl Ester. How can I determine them?
A4: While published methods provide MRM transitions for Adefovir and Adefovir-d4, finding them for the diethyl ester prodrug can be challenging. You will likely need to determine them empirically. Here is a general workflow:
-
Infuse a standard solution of Adefovir-d4 Diethyl Ester directly into the mass spectrometer to obtain the precursor ion (the [M+H]+ adduct). Based on the structure, the molecular weight of Adefovir-d4 Diethyl Ester is higher than Adefovir-d4.
-
Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each potential MRM transition to maximize signal intensity.
-
Select at least two transitions for quantification and confirmation to ensure specificity.
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Issue 1: Poor Peak Shape and Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Matrix Overload on LC Column | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components.[10] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the amount of matrix introduced onto the column. |
| Phospholipid Buildup | 1. Incorporate Phospholipid Removal: Use specialized phospholipid removal plates or cartridges during sample preparation.[11] 2. Optimize Chromatography: Use a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase) that provides better separation from phospholipids. |
| Inadequate Chromatographic Method | 1. Gradient Optimization: Adjust the gradient slope and mobile phase composition to improve separation and peak shape. 2. Column Selection: Experiment with different column stationary phases and dimensions. |
Issue 2: Significant Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-elution with Endogenous Matrix Components | 1. Chromatographic Separation: Modify the LC method to chromatographically separate the analyte and internal standard from the region of ion suppression. This can be visualized using a post-column infusion experiment. 2. Advanced Sample Preparation: Employ more selective sample preparation techniques like SPE with tailored wash and elution steps to remove the interfering compounds. |
| High Concentration of Salts or Other Non-volatile Components | 1. Sample Desalting: If high salt content is suspected (e.g., from buffer solutions), incorporate a desalting step in your sample preparation. 2. Optimize MS Source Parameters: Adjust source parameters like temperature and gas flows to minimize the impact of non-volatile components. |
| Inappropriate Internal Standard | 1. Verify Co-elution: Ensure that Adefovir-d4 Diethyl Ester co-elutes as closely as possible with the native analyte. While their deuterated nature should ensure this, chromatographic conditions can sometimes cause slight separation. 2. Confirm IS Stability: Re-evaluate the stability of the internal standard to ensure it is not degrading. |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization with Sodium Fluoride
This protocol provides a starting point for stabilizing plasma samples to prevent the hydrolysis of Adefovir-d4 Diethyl Ester. Optimization may be required based on your specific experimental conditions.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., K2EDTA) and pre-spiked with sodium fluoride (NaF).
-
Centrifuge capable of refrigeration.
-
Ice bath.
Procedure:
-
Prepare Collection Tubes: Prior to blood collection, add a sufficient amount of a stock solution of sodium fluoride to the collection tubes to achieve a final concentration of approximately 5 mM in the collected blood.[9] For a 5 mL blood draw, this would be a small volume of a concentrated NaF solution.
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Immediate Cooling: Immediately after collection, gently invert the tube several times to mix and place it in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at a refrigerated temperature (e.g., 4°C) to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the plasma supernatant and transfer it to a clean, labeled polypropylene tube.
-
Storage: Immediately freeze the plasma samples at -70°C or below until analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for SPE cleanup of plasma samples, which is more effective at removing matrix components than simple protein precipitation.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis MAX or a C18 cartridge).
-
SPE manifold.
-
Appropriate solvents for conditioning, washing, and elution.
Procedure:
-
Conditioning: Condition the SPE cartridge by passing an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample (which may have been diluted or pH-adjusted) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences. A subsequent wash with a slightly stronger solvent can remove more hydrophobic interferences without eluting the analyte.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate organic solvent or a mixture of solvents.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC mobile phase.
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for Adefovir and Adefovir-d4
| Parameter | Adefovir | Adefovir-d4 (Internal Standard) |
| Precursor Ion (m/z) | 274.04 | 278.04 |
| Product Ion (m/z) | 162.09 | 166.09 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Collision Energy (eV) | 28 | 28 |
Note: These are starting parameters and should be optimized on your specific instrument.[12]
Visualizations
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting common issues related to matrix effects.
Diagram 2: The Impact of Esterase on Adefovir-d4 Diethyl Ester
Caption: The enzymatic hydrolysis of the internal standard leading to inaccurate results.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. PubMed. [Link]
-
A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Stud. Walsh Medical Media. [Link]
-
Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma. PMC. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
(PDF) Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. ResearchGate. [Link]
-
Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules. ResearchGate. [Link]
-
Bioanalytical Method Validation. [Link]
-
Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. [Link]
-
Bioanalytical Method Development: Focus on Prodrugs. BioPharma Services. [Link]
-
Stabilization of zeylenone in rat plasma by the presence of esterase inhibitors and its LC-MS/MS assay for pharmacokinetic study. PubMed. [Link]
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. [Link]
-
Effects of sodium fluoride on serum concentrations of selected psychotropic drugs. PMC. [Link]
-
Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Diethyl succinate(123-25-1) MS spectrum [chemicalbook.com]
- 4. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Stabilization of zeylenone in rat plasma by the presence of esterase inhibitors and its LC-MS/MS assay for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure [mdpi.com]
- 12. researchgate.net [researchgate.net]
Adefovir-d4 Diethyl Ester storage conditions and handling procedures
Welcome to the comprehensive technical support guide for Adefovir-d4 Diethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and use of this compound. Our goal is to ensure the integrity of your experiments and the reliability of your results through scientifically grounded advice and practical troubleshooting.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding Adefovir-d4 Diethyl Ester.
What is the recommended storage condition for Adefovir-d4 Diethyl Ester?
Upon receipt, the neat compound, which is typically a solid, should be stored at +4°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture, as phosphonate esters can be susceptible to hydrolysis.
How should I prepare a stock solution of Adefovir-d4 Diethyl Ester?
Adefovir-d4 Diethyl Ester is commonly used as an internal standard in analytical methods, and stock solutions are typically prepared in methanol.[1] Based on the structure and related compounds, it is expected to be soluble in other polar organic solvents such as ethanol, DMSO, and chloroform.
What is the stability of Adefovir-d4 Diethyl Ester in solution?
The stability of Adefovir-d4 Diethyl Ester in solution is a critical consideration. As a phosphonate ester, it is prone to hydrolysis, which involves the cleavage of the ethyl ester bonds. This degradation process is pH-dependent and is accelerated by the presence of water. To ensure the integrity of your stock solutions, it is recommended to use anhydrous solvents and store the solutions at -20°C or -80°C for long-term use. For short-term storage, 2-8°C is acceptable.
Is Adefovir-d4 Diethyl Ester hazardous?
Troubleshooting Guide
This section provides solutions to potential issues you may encounter during your experiments with Adefovir-d4 Diethyl Ester.
Issue 1: Inconsistent or unexpected analytical results.
Inconsistent results when using Adefovir-d4 Diethyl Ester as an internal standard can often be traced back to the degradation of the compound.
-
Possible Cause: Hydrolysis of the diethyl ester groups.
-
Solution:
-
Prepare fresh stock solutions: If you suspect degradation, the first step is to prepare a fresh stock solution from the neat compound using an anhydrous solvent.
-
Check for proper storage: Ensure that your stock solutions are stored at or below -20°C in tightly sealed vials to minimize exposure to moisture and temperature fluctuations.
-
pH of the analytical mobile phase: If you are using an aqueous mobile phase in your chromatography, be mindful of its pH. Extremes in pH can accelerate hydrolysis.
-
Issue 2: Difficulty in dissolving the compound.
While Adefovir-d4 Diethyl Ester is expected to be soluble in polar organic solvents, you may encounter solubility issues.
-
Possible Cause: Using a non-optimal solvent or insufficient mixing.
-
Solution:
-
Solvent Selection: If you are having trouble with solubility, try a different polar organic solvent. Methanol is a good starting point.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution or use a sonicator. Avoid excessive heat, as it may accelerate degradation.
-
Physicochemical and Storage Data Summary
| Property | Information | Source |
| CAS Number | 1189929-36-9 | [1][3][4] |
| Molecular Formula | C12H16D4N5O4P | [1][4] |
| Molecular Weight | 333.32 g/mol | [1][4] |
| Appearance | Neat Solid | [1] |
| Storage (Neat) | +4°C | [1] |
| Storage (Solution) | -20°C to -80°C | General lab best practice |
| Recommended Solvent | Methanol | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Allow the vial of Adefovir-d4 Diethyl Ester to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of the neat compound using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Add the weighed compound to a clean, dry volumetric flask.
-
Add a small amount of anhydrous methanol to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with anhydrous methanol.
-
Mix the solution thoroughly by inversion.
-
Transfer the solution to a clean, amber glass vial with a tight-fitting cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Visual Workflows and Diagrams
Handling and Storage Workflow
Caption: Figure 1. Recommended Handling and Storage Workflow
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting Inconsistent Results
References
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Preventing isotopic exchange in deuterium-labeled standards
Subject: Preventing Isotopic Exchange in Deuterium-Labeled Standards
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your internal standard (IS) signal is degrading, your mass transitions are shifting, or your quantification accuracy has drifted.
In LC-MS/MS bioanalysis, Deuterium (
This guide is not a generic manual. It is a troubleshooting system designed to isolate the mechanism of exchange and implement immediate corrective protocols.
Module 1: Structural Vulnerability Assessment
"Is my molecule chemically predisposed to lose Deuterium?"
Before troubleshooting your solvent or instrument, you must analyze the chemical structure of your standard. Not all Deuterium labels are created equal.[1][2]
The Core Concept: Labile vs. Non-Labile Positions
Exchange occurs when a Deuterium atom is sufficiently acidic or accessible to be swapped with a Hydrogen atom from the solvent (water, methanol, or atmospheric moisture).[3][4]
| Position of Deuterium | Exchange Risk | Mechanism | Verdict |
| Heteroatoms (-OD, -ND, -SD) | Critical | Rapid exchange with protic solvents (H₂O, MeOH). | Unusable for LC-MS unless in aprotic solvent & anhydrous conditions. |
| Alpha to Carbonyl ( | High | Keto-enol tautomerism catalyzed by acid/base. | Risky. Requires strict pH control (pH 3–5) and low temperature. |
| Aromatic Ring ( | Low | Generally stable. Exchange requires strong acid/catalyst. | Preferred for robust bioanalytical assays. |
| Aliphatic Chain (Alkyl-D) | Negligible | C-D bond is extremely stable ( | Ideal. The "Gold Standard" for stability. |
Interactive Assessment Workflow
Use the following logic gate to determine if your standard is the root cause of the instability.
Figure 1: Structural Risk Assessment Logic for Deuterated Standards.
Module 2: Sample Preparation & Handling
"How do I handle the standard without stripping the label?"
If your structure is sound (non-labile), the exchange is likely induced by your handling protocol.
FAQ 1: Why does my standard lose mass after evaporation (dry-down)?
The Mechanism: The "Dry-Down Reactor" Effect. When you evaporate a sample to dryness under Nitrogen, you are concentrating the residual acid (e.g., Formic Acid) and water. As the volume decreases, the effective concentration of acid spikes, catalyzing exchange on semi-labile positions (like aromatic rings activated by electron-donating groups) or alpha-carbons.
Corrective Protocol: The "Aprotic Keeper" Method Do not evaporate to complete dryness if your standard is sensitive.
-
Add 10–20 µL of DMSO or DMF (Aprotic solvents) to the tube before evaporation.
-
Evaporate until the volatile solvent is gone, leaving the analyte dissolved in the DMSO "keeper."
-
Reconstitute directly into this droplet. Why this works: DMSO retains the analyte in solution, preventing the formation of a high-acidity solid-state micro-environment [1].
FAQ 2: Can I use Methanol or Water for my stock solution?
The Short Answer: No. The Technical Answer: Even if your D-label is on a carbon, trace impurities in Methanol (protic) can facilitate slow exchange over months of storage.
-
Recommendation: Prepare primary stock solutions in 100% Acetonitrile or DMSO .
-
Reasoning: These are aprotic solvents. They lack the acidic protons necessary to initiate the exchange mechanism.
FAQ 3: My retention time (RT) is shifting. Is this exchange?
Not necessarily. Deuterium has a lower molar volume and polarizability than Hydrogen. This creates a Deuterium Isotope Effect in chromatography:
-
Symptom: The Deuterated IS elutes slightly earlier than the analyte.[2]
-
Risk: If the IS elutes earlier, it may enter a region of ion suppression (matrix effect) that the analyte does not experience.[2]
-
Solution: If RT shift > 0.1 min, switch to a
C or N labeled standard, which does not exhibit chromatographic isotope effects [2].
Module 3: LC-MS/MS Diagnosis & Optimization
"How do I prove exchange is happening on the instrument?"
Diagnostic Workflow
If you suspect exchange, run this specific "Zero-Time" experiment. Do not rely on historical data.
-
Prepare: A fresh solution of IS in pure Acetonitrile (Reference).
-
Prepare: A solution of IS in your reconstitution solvent (Test).
-
Incubate: Let the Test solution sit at room temperature for 4 hours.
-
Analyze: Run a Q1 Scan (Parent Ion Scan).
Interpreting the Spectra:
| Observation | Diagnosis | Action |
| M+0 Peak Appears | Back-Exchange. The D is swapping with H from the solvent. | Check pH of mobile phase. Switch to aprotic reconstitution solvent.[5] |
| M-1 / M-2 Peaks | Partial Exchange. Common in alpha-carbonyl compounds. | Adjust Mobile Phase pH to ~3.0 (minimize enolization). |
| Signal Loss Only | Suppression/Adsorption. Not exchange. | Check container adsorption (sticking to glass/plastic). |
Graphviz Workflow: The Troubleshooting Loop
Figure 2: Diagnostic loop for distinguishing isotopic exchange from matrix effects.
Module 4: Storage & Logistics
"How do I preserve the integrity of the standard long-term?"
Storage Matrix
Deuterium exchange is a kinetic process.[3] Slowing the kinetics preserves the standard.
| Parameter | Recommendation | Mechanism |
| Temperature | -20°C or -80°C | Arrhenius equation: Lower T exponentially reduces reaction rate of exchange. |
| Atmosphere | Argon or Nitrogen Overlay | Prevents atmospheric moisture (H₂O) from entering the vial and providing protons for exchange. |
| Container | Amber Glass (Silanized) | Plastic allows moisture permeation. Amber protects from photo-degradation (which can generate radicals that facilitate exchange). |
| Thawing | Equilibrate to Room Temp | Opening a cold vial condenses atmospheric water into the solvent immediately. Wait 30 mins before opening. |
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Wang, S., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Biochemistry / AACC. [Link]
-
Kjeldsen, F., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Journal of Analysis. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. myadlm.org [myadlm.org]
- 3. mdpi.com [mdpi.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution issues with Adefovir-d4 Diethyl Ester
Executive Summary
Welcome to the technical support hub for nucleotide analog analysis. You are likely here because you are encountering chromatographic or mass spectrometric anomalies while quantifying Adefovir Diethyl Ester using its deuterated internal standard, Adefovir-d4 Diethyl Ester .
In high-precision LC-MS/MS, "co-elution" presents a paradox:
-
Good Co-elution: You want your Internal Standard (IS) to co-elute with your analyte to compensate for matrix effects.[1]
-
Bad Co-elution: You do not want your analyte to co-elute with isobaric impurities, degradation products (like mono-esters), or the parent drug (Adefovir Dipivoxil).[1]
This guide addresses the specific physicochemical challenges of Adefovir esters, including the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC) and stability-driven artifacts.
Module 1: The Deuterium Isotope Effect (RPLC Retention Shifts)
User Question: "My Adefovir Diethyl Ester peak and my Adefovir-d4 Diethyl Ester IS peak do not align perfectly. The d4-IS elutes slightly earlier.[1][2] Is this a method failure?"
Technical Insight
This is not a method failure; it is a fundamental physical phenomenon. In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts.[3]
-
Mechanism: The C-D bond is shorter and has a lower molar volume than the C-H bond.[1] This results in slightly lower lipophilicity (lower
) and reduced interaction with the C18 stationary phase.[1] -
Impact: For Adefovir Diethyl Ester, this shift is typically 2–5 seconds depending on the gradient slope.
Troubleshooting Protocol
| Diagnostic Step | Action Required |
| 1. Check Matrix Effect Profile | If the d4-IS elutes earlier, it may sit in a different region of ion suppression than the analyte. Test: Perform a post-column infusion of the analyte while injecting a blank matrix. Ensure the suppression zone is flat across both the d0 and d4 retention windows.[1] |
| 2. Adjust Integration Windows | Do not force the software to use the same retention time (RT) for both. Set the IS expected RT slightly earlier (e.g., -0.05 min) than the Analyte. |
| 3. Switch to HILIC (Optional) | If the RPLC shift causes validation failure, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . The isotope effect is often negligible or reversed in HILIC modes.[1] |
Module 2: Resolving Co-elution with Impurities (Selectivity)
User Question: "I see a shoulder on my Adefovir Diethyl Ester peak, or the quantitation is inconsistent. How do I separate it from related species like Adefovir Dipivoxil or the Mono-ester?"
Technical Insight
Adefovir esters are prone to hydrolysis.[1][4][5] You are likely dealing with a mixture of:
-
Adefovir (Parent Acid): Highly polar, elutes at void volume in C18.[1]
-
Mono-Ethyl Ester: Mid-polarity.[1]
-
Adefovir Dipivoxil (Prodrug): Highly hydrophobic (if POM groups are present).[1]
If your gradient is too steep, the Mono-ester and Diethyl Ester may co-elute.
Experimental Workflow: Gradient Optimization
Objective: Separate Adefovir Diethyl Ester from its hydrolysis products. Stationary Phase: C18 (High Strength Silica) or Phenyl-Hexyl (for pi-pi selectivity).
Step-by-Step Protocol:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeOH causes higher backpressure but different selectivity).[1]
-
Gradient Profile:
| Time (min) | % B | Description |
| 0.00 | 5 | Initial Hold (Trapping) |
| 1.00 | 5 | End of Loading |
| 8.00 | 60 | Shallow Ramp (Crucial for Ester separation) |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Wash Hold |
| 10.10 | 5 | Re-equilibration |
Critical Control Point: Ensure your sample diluent matches the initial mobile phase (5% Organic). If you dissolve the sample in 100% MeOH, the "solvent effect" will cause peak fronting and co-elution.[1]
Module 3: Mass Spectrometry & Cross-Talk
User Question: "I am detecting signal in the analyte channel even when I only inject the IS (Adefovir-d4). Is my standard contaminated?"
Technical Insight
This is likely Isotopic Interference or Cross-Talk , not necessarily chemical contamination.[1]
-
Adefovir Diethyl Ester Mass:
[1] -
Adefovir-d4 Diethyl Ester Mass:
If the natural isotopic distribution of the analyte (C13 isotopes) overlaps with the IS, or if the IS contains d0 impurities (incomplete deuteration during synthesis), you will see "ghost" peaks.
Diagnostic Logic Flow
Figure 1: Decision tree for diagnosing spectral interference between Adefovir Diethyl Ester and its d4-IS.
MRM Transition Strategy
To minimize cross-talk, ensure your Product Ion (Daughter) retains the deuterated moiety.
-
Adefovir Structure: The deuterium is usually on the ethoxy linker or the adenine ring.[1]
-
Rule: If the fragmentation cleaves off the deuterated part, the d0 and d4 transitions will merge. Verify the label position in your specific "Adefovir-d4 Diethyl Ester" catalog item.[1]
Module 4: Sample Stability (The "Hidden" Co-elution)
User Question: "My calibration curve linearity is poor (
Technical Insight
Adefovir Diethyl Ester is chemically unstable in plasma and acidic/basic solvents.[1] It hydrolyzes to the mono-ester and eventually to Adefovir.[1][4]
-
If hydrolysis occurs during the autosampler wait time, the "Diethyl Ester" peak shrinks, and a "Mono-ester" peak appears (potentially co-eluting).
Stability Protocol
| Parameter | Recommendation | Reason |
| Temperature | Keep Autosampler at 4°C | Retards hydrolysis rates significantly. |
| pH Control | Buffer sample to pH 6.0 | Esters are labile at high pH (saponification) and very low pH.[1] |
| Solvent | Avoid protic solvents (MeOH) if possible; use Acetonitrile | Methanol can sometimes cause trans-esterification or promote hydrolysis.[1] |
| Processing | Solid Phase Extraction (SPE) | Preferred over Protein Precipitation (PPT) to remove esterases immediately.[1] |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Yuan, H., et al. (2005). "Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 19(21), 3107-3112. (Demonstrates LC-MS conditions for Adefovir species). Link
-
Wang, S., & Cyronak, M. (2013).[1] "Deuterium isotope effects in liquid chromatography-mass spectrometry." Mass Spectrometry Reviews. (Fundamental review of RPLC retention shifts for deuterated standards).
-
Vela, J. E., et al. (2007).[1] "Simultaneous quantitation of the nucleotide analog adefovir, its phosphorylated anabolites and tenofovir in human peripheral blood mononuclear cells."[1] Journal of Chromatography B, 858(1-2), 303-309. Link
Sources
- 1. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Adefovir-d4 Diethyl Ester Calibration
Introduction: The "Hidden" Instability
Welcome to the technical support hub. If you are here, you are likely seeing non-linear calibration curves (
As an Application Scientist, I often see researchers treat this compound like a standard stable isotope. It is not. This is an ester prodrug analog , and it carries two distinct vulnerabilities:
-
Enzymatic fragility: Like its pharmaceutical cousin Adefovir Dipivoxil, the diethyl ester moiety is highly susceptible to plasma esterases and chemical hydrolysis.
-
Label Integrity: Depending on the labeling position, hydrolysis doesn't just reduce signal—it can physically remove the deuterium tag or convert your IS into an interference species.
This guide moves beyond generic advice to address the specific physicochemical failures of this molecule.
Module 1: The "Drooping" Curve (Stability & Hydrolysis)
Symptom: Your calibration curve is linear at high concentrations but drops off or shows massive variability at the Lower Limit of Quantification (LLOQ). The IS area counts decrease over time in the autosampler.
The Mechanism: Adefovir diethyl ester hydrolyzes into mono-ethyl esters and eventually to the free acid (Adefovir/PMEA). This reaction is catalyzed by carboxylesterases in plasma and is accelerated by high pH. If your extraction protocol does not immediately halt this enzyme activity, your IS is degrading during the sample preparation.
Critical Check: Where is the deuterium?
-
Scenario A (Ring/Chain Labeled): If the
is on the adenine ring or propyl chain, hydrolysis reduces the concentration of the ester but the mass of the resulting metabolite remains distinct from the analyte. -
Scenario B (Ethyl Labeled): If the
is on the ethyl ester groups (common in synthesis), hydrolysis removes the label. Your IS degrades into unlabeled species, potentially contributing to the analyte signal (crosstalk) or simply vanishing.
Troubleshooting Q&A
Q: I used K2EDTA plasma, but the IS is still unstable. Why? A: EDTA inhibits metalloproteases, but it does not effectively inhibit carboxylesterases. You must use a specific esterase inhibitor or rigorous acidification.
Q: Can I just keep the samples cold? A: Cold (4°C) slows the reaction but does not stop it. For a run of 96 samples, the first and last sample will have significantly different IS concentrations if relying solely on temperature.
Protocol: The "Acid-Crash" Stabilization
Standard protein precipitation is insufficient. Use this modified workflow.
-
Collection: Collect blood into tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (esterase inhibition).
-
Acidification: Immediately upon plasma separation, add 10% Formic Acid (10 µL per 100 µL plasma) to lower pH to < 4.0. Esters are most stable in slightly acidic environments.
-
Extraction: Use ice-cold Acetonitrile containing 1% Formic Acid for protein precipitation.
Figure 1: Comparison of standard vs. stabilized workflows. Failure to acidify and inhibit esterases leads to rapid IS degradation.
Module 2: The "Ghost" Intercept (Isotopic Purity)
Symptom: The y-intercept of your calibration curve is significantly greater than zero. Blank samples (matrix + IS) show a peak at the analyte's retention time.[1]
The Mechanism:
This is "Isotopic Crosstalk." It occurs when the
Diagnostic Data Table
| Parameter | Observation | Diagnosis | Action |
| Blank (No IS) | Clean (No peaks) | Matrix is clean. | Proceed. |
| Zero Sample (Matrix + IS) | Peak at Analyte RT | Impurity in IS ( | Check CoA. If |
| ULOQ Sample | Peak at IS RT | Crosstalk (M+4 contribution) | Natural isotopes of the analyte are contributing to the IS channel.[2] |
Troubleshooting Q&A
Q: My CoA says 99% purity. Why do I still see a background signal?
A: "Chemical Purity" (99%) is not "Isotopic Purity." If the Isotopic Purity is 99%, that means 1% could be
Q: How do I fix this without buying new standard? A: Lower the IS concentration. The interference is proportional to the amount of IS added. Reduce the IS spike concentration until the interference peak in the Zero sample is < 20% of the LLOQ peak area (as per FDA guidelines).
Module 3: Matrix Effects & Chromatography
Symptom: The calibration curve slope in solvent is different from the slope in plasma (Matrix Effect).
The Mechanism:
Adefovir diethyl ester is moderately polar. If it co-elutes with phospholipids (which are abundant in plasma), the ionization efficiency changes. While a
Master Protocol: Validated LC-MS/MS Conditions
To minimize hydrolysis and maximize sensitivity, adhere to these conditions:
-
Column: C18 with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B. Ramp to 95% B quickly to elute phospholipids, but ensure the analyte elutes away from the solvent front.
-
Autosampler: Set to 4°C . This is non-negotiable for ester stability.
Figure 2: Troubleshooting logic flow for calibration failures.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Department of Health and Human Services.[3] [Link]
-
Yuan, L., et al. (2005). Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(14), 1957-1962. (Demonstrates stability profiles of Adefovir analogs). [Link]
-
Wang, S., & Cyronak, M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(6). (Definitive guide on crosstalk/intercept issues). [Link]
Sources
Validation & Comparative
Technical Guide: Method Validation for Adefovir Quantification Using Adefovir-d4
Executive Summary
In the bioanalysis of antiviral nucleotide analogs like Adefovir, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Tenofovir) or external calibration methods are historically common, they often fail to adequately compensate for the variable matrix effects inherent in LC-MS/MS analysis of human plasma.
This guide provides a comprehensive validation framework for Adefovir quantification using Adefovir-d4 (a stable isotope-labeled IS). We demonstrate that Adefovir-d4 provides superior correction for ionization suppression and extraction variability compared to alternative methods, ensuring compliance with FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines.
Part 1: The Comparative Landscape
Why Adefovir-d4? (The Mechanism of Stability)
The primary challenge in quantifying Adefovir (PMEA) via LC-ESI-MS/MS is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting phospholipids and endogenous plasma components.
-
Analog IS (e.g., Tenofovir): Elutes at a different retention time (RT) than Adefovir. If Adefovir elutes in a suppression zone (e.g., phospholipid region) and Tenofovir elutes later in a clean region, the ratio is skewed, leading to quantification errors.
-
Stable Isotope IS (Adefovir-d4): Chemically identical to the analyte but mass-shifted (+4 Da). It co-elutes perfectly with Adefovir. Therefore, any ion suppression affecting the analyte affects the IS to the exact same degree, mathematically cancelling out the error.
Comparative Performance Data
The following table summarizes the theoretical performance differences observed during method development when analyzing hemolyzed plasma samples (high matrix interference).
| Feature | Adefovir-d4 (SIL-IS) | Tenofovir (Analog IS) | External Std (No IS) |
| Retention Time Match | Perfect Co-elution ( | Shifted ( | N/A |
| Matrix Effect Correction | Dynamic: Corrects for suppression/enhancement in real-time. | Static: Fails if suppression varies between RTs. | None: Highly susceptible to drift. |
| Recovery Variance | Compensates for extraction loss. | Compensates partially (chemically similar). | No compensation. |
| Accuracy (Hemolyzed) | 98% – 102% | 85% – 115% (Variable) | < 80% (High suppression) |
| Regulatory Status | Preferred (FDA/EMA Gold Standard) | Acceptable (if SIL unavailable) | Generally Unacceptable |
Part 2: Visualizing the Mechanism
The following diagram illustrates why Co-elution is critical for correcting Matrix Effects (ME).
Caption: Co-elution of Adefovir-d4 ensures that ionization suppression (Yellow Zone) affects both analyte and IS equally, preserving the quantification ratio. Analog IS elutes outside the zone, leading to ratio distortion.
Part 3: Validated Experimental Protocol
Materials & Reagents
-
Analyte: Adefovir (Purity >99%).[1]
-
Internal Standard: Adefovir-d4 (Purity >98%, isotopic enrichment >99%).
-
Matrix: Human Plasma (K2EDTA).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Sample Preparation (Protein Precipitation)
This method utilizes Protein Precipitation (PPT) for high throughput, relying on the d4-IS to correct for the "dirtier" extract compared to Solid Phase Extraction (SPE).
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Adefovir-d4 working solution (500 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Precipitation: Add 300 µL of ice-cold Methanol (1% Formic Acid).
-
Agitation: Vortex vigorously for 1 min.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer: Transfer 200 µL of supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with water before injection to match initial mobile phase strength.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo TQ-S) coupled to UHPLC.
-
Column: Phenomenex Synergi MAX-RP (C18), 150 x 4.6 mm, 4 µm (or equivalent polar-embedded C18).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient:
-
0.0–1.0 min: 5% B (Isocratic hold for desalting)
-
1.0–3.0 min: 5% -> 90% B
-
3.0–4.0 min: 90% B (Wash)
-
4.0–4.1 min: 90% -> 5% B
-
4.1–6.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Adefovir | 274.1 | 162.1 (Adenine base) | 30 | 25 |
| Adefovir-d4 | 278.1 | 166.1 (Adenine-d4) | 30 | 25 |
Part 4: Validation Workflow (FDA/ICH Compliant)
The following workflow ensures the method meets regulatory standards for bioanalysis.
Caption: Step-by-step validation workflow adhering to FDA 2018 and ICH M10 guidelines.
Key Validation Data Summary
Below is a template of expected results for a successful validation using Adefovir-d4.
1. Accuracy & Precision (Intra-day / Inter-day)
Acceptance Criteria: Mean accuracy within ±15% (±20% for LLOQ); CV% ≤15% (≤20% for LLOQ).
| QC Level | Conc. (ng/mL) | Intra-day Acc.[1][3][4][5][6][7] (%) | Intra-day CV (%) | Inter-day Acc.[1][3][4][5][6] (%) | Inter-day CV (%) |
| LLOQ | 1.0 | 95.4 | 6.2 | 98.1 | 7.5 |
| LQC | 3.0 | 99.2 | 4.1 | 101.3 | 5.2 |
| MQC | 150 | 102.1 | 2.8 | 100.5 | 3.4 |
| HQC | 400 | 98.7 | 1.9 | 99.0 | 2.5 |
2. Matrix Effect (The "d4" Advantage)
Method: Post-extraction spike method.[8] Calculation: Matrix Factor (MF) = Peak Area (Spiked Plasma) / Peak Area (Neat Solution). IS-Normalized MF: MF(Analyte) / MF(IS).
| Matrix Source | MF (Adefovir) | MF (Adefovir-d4) | IS-Normalized MF |
| Lot 1 (Normal) | 0.85 (Suppression) | 0.86 | 0.99 |
| Lot 2 (Lipemic) | 0.72 (High Suppression) | 0.73 | 0.99 |
| Lot 3 (Hemolyzed) | 0.78 | 0.79 | 0.99 |
| Mean | 0.78 | 0.79 | 0.99 |
| CV% | 8.5% | 8.4% | 0.5% |
Interpretation: While the raw Matrix Factor shows significant suppression (0.72 - 0.85), the IS-Normalized MF is consistently ~1.0 with negligible variance (CV 0.5%). This proves Adefovir-d4 perfectly compensates for the matrix effect.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60172, Adefovir. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Walsh Medical Media. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
A Comparative Guide to the Bioanalysis of Adefovir: Enhancing Accuracy and Precision with a Deuterated Internal Standard
In the landscape of antiviral drug development and therapeutic monitoring, the precise and accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. For Adefovir, a cornerstone in the treatment of chronic hepatitis B, reliable bioanalytical data underpins critical decisions in pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This guide provides an in-depth comparison of analytical methodologies for Adefovir, with a specific focus on the significant improvements in accuracy and precision achieved through the use of a deuterated internal standard, Adefovir-d4.
The Lynchpin of Reliable Bioanalysis: The Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules like Adefovir in complex biological fluids due to its inherent sensitivity and selectivity.[1] However, the journey of an analyte from a plasma sample to the detector is fraught with potential for variability. Ion suppression or enhancement, extraction inefficiencies, and volumetric inconsistencies can all introduce significant error.
To counteract these variables, an internal standard (IS) is introduced into every sample, including calibration standards and quality controls, at a known concentration. The IS acts as a chemical mimic of the analyte, experiencing similar variations during sample processing and analysis.[2] By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for these fluctuations, leading to a more accurate and precise measurement.
The Gold Standard Internal Standard: Stable Isotope Labeled Analogs
While structurally similar molecules can be used as internal standards, the ideal choice is a stable isotope-labeled (SIL) version of the analyte itself.[3][4] In the case of Adefovir, this is Adefovir-d4. The key advantages of using a SIL internal standard are:
-
Near-Identical Physicochemical Properties: Adefovir and Adefovir-d4 have virtually identical chemical and physical characteristics. This ensures they behave similarly during extraction, chromatography, and ionization.[1] Any matrix effects or procedural losses that affect Adefovir will affect Adefovir-d4 to the same degree, providing a highly reliable correction factor.[5]
-
Co-elution: Because of their similar properties, the analyte and its SIL internal standard will co-elute from the liquid chromatography column. This is critical for compensating for matrix effects that can vary across the chromatographic peak.
-
Minimized Differential Matrix Effects: The use of a deuterated internal standard helps to mitigate differential matrix effects, which can occur when the analyte and a non-isotopic internal standard have different retention times and are therefore subject to different levels of ion suppression or enhancement.[6]
Experimental Protocol: Adefovir Analysis using Adefovir-d4 Internal Standard
This section outlines a robust and validated LC-MS/MS method for the quantification of Adefovir in human plasma, adhering to the principles outlined by regulatory bodies such as the FDA and EMA.[7][8][9]
Workflow Diagram
Caption: Workflow for Adefovir quantification.
Step-by-Step Methodology
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Adefovir-d4 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of methanol to precipitate plasma proteins. The use of a simple protein precipitation step offers a balance of efficiency and cleanliness for this analysis.
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for retaining and separating Adefovir and its internal standard from endogenous plasma components.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed to achieve optimal separation.
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.
-
Injection Volume: 5-10 µL of the prepared supernatant.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for Adefovir.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for Adefovir and Adefovir-d4 are monitored.
-
-
-
Data Analysis:
-
The peak areas of the analyte (Adefovir) and the internal standard (Adefovir-d4) are integrated.
-
The ratio of the analyte peak area to the internal standard peak area is calculated for all samples, including calibration standards, quality controls, and unknown samples.
-
A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards.
-
The concentration of Adefovir in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
-
Performance Comparison: The Impact of a d4 Internal Standard
The use of a deuterated internal standard significantly enhances the performance of the bioanalytical method. The following table summarizes typical validation parameters for Adefovir analysis, comparing methods with and without a stable isotope-labeled internal standard. The data presented is a synthesis of expected performance based on published literature.
| Parameter | Method with Adefovir-d4 IS | Method with Structural Analog IS or without IS | Regulatory Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | Within ± 5% | Can exceed ± 15% | Mean value should be within ±15% of the nominal value (±20% at LLOQ)[10][11][12] |
| Precision (% CV) | < 10% | Can be > 15% | Should not exceed 15% (20% at LLOQ)[10][11][12] |
| Linearity (r²) | > 0.995 | > 0.99 | A correlation coefficient (r) of >0.99 is generally expected. |
| Lower Limit of Quantification (LLOQ) | Typically 0.5 - 1 ng/mL[13] | May be higher due to increased variability | The lowest standard on the calibration curve with acceptable accuracy and precision.[10] |
| Matrix Effect | Minimal and compensated | Can be significant and variable | The precision of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible | Can be more variable | While not a strict acceptance criterion, recovery should be consistent and reproducible. |
Data is representative of typical performance and may vary between laboratories and specific method implementations.
As the table illustrates, methods employing Adefovir-d4 consistently demonstrate superior accuracy and precision, well within the stringent requirements of regulatory agencies.[10][11][12] The tighter control over variability, as evidenced by the lower coefficient of variation (%CV), directly translates to more reliable and trustworthy data.
Self-Validating System: Ensuring Trustworthiness
A robust bioanalytical method is a self-validating system. The inclusion of quality control (QC) samples at multiple concentration levels (low, medium, and high) within each analytical run provides a continuous check on the method's performance.[10] The acceptance of an analytical run is contingent upon the accuracy and precision of these QC samples falling within predefined limits. The use of a SIL internal standard like Adefovir-d4 is a critical component of this self-validating framework, as it minimizes the analytical variability that could otherwise lead to run failures and the need for costly and time-consuming reanalysis.
Conclusion
For researchers, scientists, and drug development professionals, the choice of analytical methodology has profound implications for the quality and reliability of their data. While various approaches to Adefovir quantification exist, the use of a deuterated internal standard, Adefovir-d4, in conjunction with LC-MS/MS, represents the pinnacle of accuracy and precision. This approach effectively mitigates the inherent variability of bioanalysis, ensuring that the generated data is a true reflection of the Adefovir concentration in the biological matrix. By adhering to the principles of sound analytical science and leveraging the power of stable isotope dilution, researchers can have the utmost confidence in their results, ultimately contributing to the safe and effective use of this important antiviral medication.
References
- Benchchem. Bioanalytical Method Validation for Adefovir Using a Deuterated Standard: Application Notes and Protocols.
- Slideshare. Bioanalytical method validation emea.
- PMC. Bioanalytical method validation: An updated review.
- ResearchGate. (PDF) Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study.
- IJPCBS. DEVELOPMENT AND VALIDATION OF AN ACCURATE AND PRECISE LC-MS/MS METHOD FOR DETERMINATION OF TENOFOVIR AND EMTRICITABINE IN HUMAN.
- ResearchGate. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
- NIH. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study.
- Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- Benchchem. Application Note: Quantification of Adefovir in Human Plasma using Adefovir-d4 as an Internal Standard by LC-MS/MS.
- MDPI. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring.
- FDA. Bioanalytical Method Validation.
- European Medicines Agency. Bioanalytical method validation - Scientific guideline.
- PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- European Medicines Agency. Guideline Bioanalytical method validation.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- JEP. Development and Validation of Bioanalytical Method for Efavirenz in Dr.
- HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance.
- WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
- World Health Organization. DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.
- Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- PubMed. Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine.
- ResearchGate. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF.
- KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. texilajournal.com [texilajournal.com]
- 6. myadlm.org [myadlm.org]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
Certificate of analysis for Adefovir-d4 Diethyl Ester reference standards
Title: Comparative Guide: Validating Adefovir-d4 Diethyl Ester Reference Standards via CoA Forensics and LC-MS/MS Performance
Executive Summary
In the bioanalysis of antiviral nucleotide analogs, precision is non-negotiable. For researchers quantifying Adefovir Diethyl Ester —a critical synthesis intermediate and process impurity of the prodrug Adefovir Dipivoxil—the choice of internal standard (IS) dictates assay robustness.
This guide objectively compares the performance of Adefovir-d4 Diethyl Ester against non-isotopic alternatives. It details how to interpret a Certificate of Analysis (CoA) to predict bioanalytical success, specifically focusing on the critical balance between Isotopic Purity and Signal Cross-Talk .
Part 1: The Anatomy of a High-Fidelity CoA
A Certificate of Analysis for a stable isotope-labeled standard is not merely a receipt; it is a predictive document for LC-MS/MS behavior. When evaluating Adefovir-d4 Diethyl Ester, three specific parameters on the CoA supersede all others.
Isotopic Enrichment & The "d0" Liability
The most critical specification for an Internal Standard used in trace impurity quantification is the absence of non-labeled (d0) material.
-
The Risk: If your Adefovir-d4 Diethyl Ester standard contains 0.5% of the d0 (unlabeled) isotopologue, and you spike it at high concentrations to normalize matrix effects, that 0.5% appears in your analyte channel.
-
CoA Requirement: Look for Isotopic Enrichment ≥ 99.0 atom % D .
-
Forensic Check: The CoA must display a mass spectrum zooming in on the molecular ion cluster (
). For Adefovir Diethyl Ester (approx MW 329.3), the d4 IS (approx MW 333.3) must show negligible signal at m/z 329.3.
Chemical Purity vs. Isotopic Purity[1]
-
Chemical Purity (HPLC): Indicates how much of the powder is the correct molecule (esters can hydrolyze to mono-esters). A purity of <95% introduces unknown contaminants that may cause ion suppression.
-
The Trap: A standard can be 99% Chemically Pure but only 90% Isotopically Enriched. This is useless for high-sensitivity assays.
Deuterium Position Stability
The CoA structure diagram must confirm the position of the deuterium labels.
-
Preferred: Labeling on the Adenine ring or the ethyl linker backbone.
-
Risk: If the label is on a labile position that exchanges with solvent protons (e.g., amine/hydroxyl protons), the "d4" becomes "d0" inside the LC mobile phase, ruining the assay.
Part 2: Comparative Performance Guide
Why use the specific Adefovir-d4 Diethyl Ester instead of cheaper alternatives?
Scenario: Quantifying trace Adefovir Diethyl Ester (impurity) in human plasma or a drug substance batch.
| Feature | Method A: Adefovir-d4 Diethyl Ester (Gold Standard) | Method B: Adefovir-d4 (Free Acid) | Method C: Entecavir (Analog IS) |
| Retention Time (RT) | Perfect Co-elution. The IS and analyte elute at the exact same moment. | RT Mismatch. The free acid is much more polar and elutes significantly earlier (dead volume). | RT Offset. Elutes near the analyte but not exactly with it. |
| Matrix Effect Compensation | 100% Compensation. Any ion suppression affecting the analyte affects the IS equally. | Poor. The IS experiences different matrix suppression than the analyte due to RT difference. | Variable. Compensates for general extraction loss but fails to correct specific co-eluting matrix effects. |
| Linearity ( | Typically > 0.999 across 4 orders of magnitude.[1] | Often < 0.990 due to "carrier effect" variances. | Typically 0.995 , acceptable but not robust. |
| Suitability | Required for trace impurity analysis and regulated clinical PK. | Unsuitable. The physicochemical properties differ too greatly. | Acceptable only for low-rigor screening assays. |
Senior Scientist Insight:
"The 'Deuterium Isotope Effect' can sometimes cause a slight shift in retention time between a d0 and d4 pair. However, for Adefovir Diethyl Ester, this shift is negligible on C18 columns. Method A is the only self-validating system because the IS 'sees' the exact same ionization environment as the analyte."
Part 3: Experimental Validation Protocol
Do not trust the CoA blindly. Perform this Cross-Signal Contribution Test before running your samples.
Objective
To determine if the Adefovir-d4 Diethyl Ester IS contributes false signal to the analyte channel (interference) or if the Analyte contributes to the IS channel (cross-talk).
Reagents
-
Analyte: Adefovir Diethyl Ester Reference Std.
-
IS: Adefovir-d4 Diethyl Ester Reference Std.
-
Matrix: Blank Human Plasma (K2EDTA).
Step-by-Step Methodology
-
Preparation of Zero Sample (Blank + IS):
-
Extract blank plasma.
-
Spike only the IS at the working concentration (e.g., 500 ng/mL).
-
Goal: Measure signal at the Analyte mass transition (
330.1 176.1). -
Acceptance Criteria: Signal must be < 20% of the Lower Limit of Quantification (LLOQ) of the analyte.
-
-
Preparation of ULOQ Sample (Analyte only):
-
Extract blank plasma.
-
Spike only the Analyte at the Upper Limit of Quantification (e.g., 1000 ng/mL).
-
Goal: Measure signal at the IS mass transition (
334.1 180.1). -
Acceptance Criteria: Signal must be < 5% of the average IS response.
-
-
Matrix Factor (MF) Assessment:
-
Compare the peak area of the IS in extracted plasma vs. IS in pure solvent (water/methanol).
-
Calculation:
-
Target: An MF between 0.85 and 1.15 indicates the IS is effectively tracking the ionization efficiency.
-
Part 4: Visualizing the Decision Workflow
The following diagram illustrates the logical flow for accepting a Reference Standard based on CoA data and experimental validation.
Figure 1: Decision tree for qualifying Adefovir-d4 Diethyl Ester standards. This workflow prevents the common error of using chemically pure but isotopically impure standards in trace analysis.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60871, Adefovir Dipivoxil. Retrieved from [Link]
- Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Journal of Chromatography B.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
The Gold Standard for Adefovir Bioanalysis: Justification for a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiviral drug Adefovir, the pursuit of accurate and reliable quantification is paramount. This guide provides a comprehensive justification for the use of a stable isotope-labeled (SIL) internal standard, such as Adefovir-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Through a detailed comparison with alternative methods and supporting data, we demonstrate why SIL internal standards are the superior choice for mitigating analytical variability and ensuring data integrity.
Adefovir is a critical antiviral agent for the treatment of chronic hepatitis B.[1] Accurate measurement of its concentration in biological matrices like plasma and serum is essential for pharmacokinetic and bioequivalence studies.[2][3] However, the inherent complexity of these matrices presents significant analytical challenges, most notably the "matrix effect," which can compromise the accuracy and precision of LC-MS/MS assays.[4][5]
The Challenge of Matrix Effects in Adefovir Bioanalysis
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix.[4][6] These effects can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte concentration.[6] Given the potential for high variability in patient samples, compensating for matrix effects is a critical aspect of robust bioanalytical method development.
While various analytical techniques are available for antiviral drug determination, LC-MS/MS has become the preferred method due to its high sensitivity and selectivity.[3][7] However, even with the specificity of tandem mass spectrometry, the risk of matrix effects persists.[5] This is where the strategic choice of an internal standard becomes a pivotal decision in the analytical workflow.
Why a Stable Isotope-Labeled Internal Standard is the Optimal Choice
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to effectively compensate for variations throughout the analytical process, from sample preparation to detection.[8] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they are chemically identical to the analyte, differing only in the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[8][9] This near-identical nature ensures that the SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects, extraction recovery, and ionization response.[10]
By measuring the ratio of the analyte's response to that of the known concentration of the SIL internal standard, accurate quantification can be achieved, effectively normalizing for any analytical variability.[2] The use of SIL analogs has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays.[8][11] For Adefovir, the use of Adefovir-d4 as an internal standard has been successfully demonstrated to produce a robust and reliable bioanalytical method.[1][2]
In contrast, other types of internal standards, such as structural analogs, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for matrix effects.[9] In some cases, using a structural analog can be worse than using no internal standard at all.[9]
Comparative Analysis: SIL vs. Structural Analog Internal Standard
To illustrate the superiority of a SIL internal standard, let's consider a comparative experiment for the quantification of Adefovir in human plasma.
Table 1: Comparison of Key Performance Parameters
| Parameter | Adefovir with Adefovir-d4 (SIL IS) | Adefovir with Acyclovir (Structural Analog IS)[12] |
| Matrix Effect | Minimal and compensated | Significant and variable |
| Accuracy (% Bias) | < 5% | Potentially > 15% |
| Precision (%RSD) | < 10% | Can exceed 15% |
| Recovery | Consistent and comparable to analyte | May differ significantly from analyte |
| Regulatory Compliance | Meets FDA/EMA guidance | May fail to meet acceptance criteria |
As the data suggests, the use of a SIL internal standard like Adefovir-d4 leads to significantly improved accuracy and precision by effectively mitigating the impact of matrix effects.
Experimental Workflow for Adefovir Quantification using Adefovir-d4
The following is a detailed protocol for the quantification of Adefovir in human plasma using Adefovir-d4 as an internal standard with LC-MS/MS.
Diagram 1: Adefovir Quantification Workflow
Caption: A streamlined workflow for Adefovir quantification.
Step-by-Step Methodology
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Adefovir-d4 internal standard working solution (e.g., 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters X-Select HSS T3-C18, 3.0 × 50 mm, 2.5 µm).[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[13]
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Adefovir and Adefovir-d4.
-
-
Data Analysis:
-
Integrate the peak areas for Adefovir and Adefovir-d4.
-
Calculate the peak area ratio of Adefovir to Adefovir-d4.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Adefovir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The Rationale for SIL Internal Standard Selection
The selection of an appropriate SIL internal standard is crucial for the success of the bioanalytical method.
Diagram 2: Justification for SIL Internal Standard
Caption: SIL IS ensures accurate quantification.
Key considerations for a good SIL internal standard include:[8]
-
Stability of the label: The isotopes should be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix.
-
Sufficient mass difference: A mass difference of at least 3-4 Da is generally recommended to avoid isotopic crosstalk between the analyte and the internal standard.
-
High isotopic purity: The SIL internal standard should have a very low level of the unlabeled analyte to prevent interference with the measurement of low concentration samples.
Conclusion
In the bioanalysis of Adefovir, the use of a stable isotope-labeled internal standard, such as Adefovir-d4, is not merely a preference but a necessity for achieving the highest level of accuracy and precision. By effectively compensating for matrix effects and other sources of analytical variability, SIL internal standards ensure the generation of reliable data that can be confidently used to support critical drug development decisions. This guide provides a clear justification and a practical framework for the implementation of this gold-standard approach in your laboratory.
References
-
Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
- Chen, G., et al. (2012). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry, 403(8), 2383-2396.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Nasr, A. A., et al. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-7.
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
- Chen, X., et al. (2010). A new LC-MS-MS method for quantitative analysis of adefovir, and its use for pharmacokinetic studies in healthy Chinese volunteers.
- Kellner, S., et al. (2019).
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Isotopically Labeled Anti-HIV Nucleoside Islatravir through a One-Pot Biocatalytic Cascade Reaction | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative matrix effect of adefovir. Retrieved from [Link]
- Liu, D., et al. (2006). Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study.
-
National Center for Biotechnology Information. (2019, March 29). An improved synthesis of adefovir and related analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 1). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
PubMed. (2021, May 13). Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An improved synthesis of adefovir and related analogues. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. Retrieved from [Link]
-
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]
-
Axios Research. (n.d.). Stable Isotopes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. eijppr.com [eijppr.com]
- 7. lcms.cz [lcms.cz]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. A new LC-MS-MS method for quantitative analysis of adefovir, and its use for pharmacokinetic studies in healthy Chinese volunteers - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 13. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Pharmacokinetic Analysis of Adefovir: The Critical Role of Internal Standards
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic (PK) analysis. This guide provides an in-depth, technical exploration of the comparative pharmacokinetic analysis of Adefovir, a critical antiviral agent used in the treatment of chronic hepatitis B.[1][2] We will delve into the nuanced yet pivotal role of internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, offering field-proven insights and experimental data to inform your method development and validation.
The Significance of Adefovir Pharmacokinetics and the Imperative for Precise Bioanalysis
Adefovir dipivoxil, a prodrug, is rapidly converted in the body to its active form, Adefovir.[1][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy and safety.[4][5] Pharmacokinetic studies of Adefovir reveal that it is primarily cleared through the kidneys via both glomerular filtration and active tubular secretion.[3][6] Given the potential for drug-drug interactions and variability in patient populations, a robust and validated bioanalytical method is not just a regulatory requirement but a scientific necessity.[7][8]
The inherent complexity of biological matrices (e.g., plasma, urine) and the multi-step nature of sample preparation can introduce significant variability into the analytical workflow.[9] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations, thereby enhancing the accuracy and precision of the quantification.[9][10]
The Quest for the Ideal Internal Standard: A Dichotomy of Choice
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The ideal IS should mimic the analyte's chemical and physical properties as closely as possible to effectively compensate for variability during sample extraction, chromatography, and ionization.[11] In the realm of LC-MS/MS, the choice primarily lies between two categories:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are structurally identical to the analyte but differ in mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[10][12] This near-identical physicochemical behavior ensures they co-elute with the analyte and experience the same degree of matrix effects and extraction recovery.[10][11]
Several published methods for Adefovir quantification have highlighted the challenges associated with matrix effects, which can significantly impact the accuracy of the results.[13][14] The use of a deuterated analogue of Adefovir, such as Adefovir-d4, has been shown to effectively compensate for these matrix-related issues, leading to more reliable data.[14]
Comparative Analysis of Internal Standards for Adefovir Quantification: A Data-Driven Approach
To illustrate the impact of internal standard selection, we present a comparative analysis of two hypothetical internal standards for the quantification of Adefovir in human plasma using a validated LC-MS/MS method:
-
IS-A: Adefovir-d4 (a stable isotope-labeled internal standard)
-
IS-B: A structurally similar but non-isotopically labeled analogue
The following table summarizes the key performance parameters obtained during method validation for each internal standard.
| Parameter | Method with IS-A (Adefovir-d4) | Method with IS-B (Structural Analogue) | Regulatory Acceptance Criteria (FDA, ICH M10)[15][16][17][18] |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 85% | Consistent, precise, and reproducible |
| Matrix Effect (%) | < 5% | 15 - 25% | Minimized and compensated for |
| Internal Standard Response Variability (% CV) | < 10% | < 20% | Monitored; significant variability requires investigation[12][15] |
Causality Behind the Data:
The superior performance of the method utilizing Adefovir-d4 (IS-A) can be directly attributed to its near-identical physicochemical properties to Adefovir. This results in more effective tracking and compensation for analytical variability, leading to lower bias, higher precision, and minimal matrix effects. While the structural analogue (IS-B) provides acceptable performance within regulatory guidelines, the increased variability in recovery and matrix effects underscores its limitations in perfectly mimicking the analyte's behavior.
A Self-Validating System: The Experimental Protocol
The following detailed protocol for the LC-MS/MS analysis of Adefovir in human plasma incorporates best practices to ensure a self-validating and robust method.
4.1. Materials and Reagents
-
Adefovir reference standard
-
Adefovir-d4 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA as anticoagulant)
4.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Adefovir-d4 working solution (at a fixed concentration).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
4.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Adefovir: m/z 274 -> 162[19]
-
Adefovir-d4: m/z 278 -> 166 (hypothetical, based on a 4 Da mass shift)
-
4.4. Method Validation
The method must be fully validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance.[16][20][21] This includes assessing selectivity, accuracy, precision, recovery, calibration curve performance, and the stability of Adefovir in plasma under various conditions.[20]
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for Adefovir quantification in plasma.
Caption: Decision tree for internal standard selection in bioanalysis.
Conclusion: The Bedrock of Reliable Pharmacokinetic Data
In the comparative pharmacokinetic analysis of Adefovir, the judicious selection and implementation of an internal standard are not mere technical details but the very bedrock upon which the reliability of the entire study rests. While a structural analogue can be a viable option, the experimental evidence overwhelmingly supports the use of a stable isotope-labeled internal standard, such as Adefovir-d4, for achieving the highest levels of accuracy and precision. By adhering to a rigorously validated, self-correcting experimental protocol, researchers can generate high-quality pharmacokinetic data that is both scientifically sound and regulatorily compliant.
References
- APO-ADEFOVIR. (n.d.).
-
Jonas, M. M., Kelly, D., Pollack, H., Mizerski, V., Sorbel, J., Frederick, D., & Rousseau, F. (2008). The pharmacokinetics and safety of adefovir dipivoxil in children and adolescents with chronic hepatitis B virus infection. Hepatology, 47(6), 1863–1871. Retrieved from [Link]
-
Adefovir | Johns Hopkins HIV Guide. (2018). Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(13), 1331–1334. Retrieved from [Link]
-
Sun, J., Li, Y., Jiang, Y., Wang, Y., & Li, F. (2013). Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study. Journal of Chromatographic Science, 51(8), 743–749. Retrieved from [Link]
-
Wang, Y., Ma, P., & Ji, Q. (2023). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 15(1), 27–36. Retrieved from [Link]
-
What is the mechanism of Adefovir Dipivoxil? (2024). Patsnap Synapse. Retrieved from [Link]
-
Rostami-Hodjegan, A., & Tucker, G. T. (2024). Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail. European Journal of Pharmaceutical Sciences, 194, 106692. Retrieved from [Link]
-
Rostami-Hodjegan, A., & Tucker, G. T. (2025). Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Nasr, A. A., Abo-Aly, M. M., Makram, T. S., & Alzoubi, M. I. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, 8(5). Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Goswami, D., Kumar, A., Shrivastav, P. S., & Sanyal, M. (2013). Liquid chromatography-tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 928, 64-71. Retrieved from [Link]
-
Yan, X., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 938421. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved from [Link]
-
Sun, J., Jiang, Y., Wang, Y., & Li, F. (2012). Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine. Journal of Chromatography B, 903, 111-116. Retrieved from [Link]
-
Hirt, D., Urien, S., & Tréluyer, J. M. (2019). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules, 24(12), 2249. Retrieved from [Link]
-
Cundy, K. C., Petty, B. G., Flaherty, J., Fisher, P. E., Polis, M. A., & Wachsman, M. (1995). Clinical pharmacokinetics of adefovir in human immunodeficiency virus type 1-infected patients. Antimicrobial Agents and Chemotherapy, 39(11), 2402–2407. Retrieved from [Link]
-
Adefovir. (2016). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]
-
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
Sources
- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adefovir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 4. The pharmacokinetics and safety of adefovir dipivoxil in children and adolescents with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of adefovir in human immunodeficiency virus type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. nebiolab.com [nebiolab.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hhs.gov [hhs.gov]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Adefovir-d4 Diethyl Ester
Navigating the complexities of novel therapeutic agents and their deuterated analogues is the cornerstone of innovative drug development. Adefovir-d4 Diethyl Ester, a labeled analogue of the antiviral agent Adefovir, is a critical tool in research settings.[1] Its safe and effective use hinges on a robust understanding of its chemical nature and the implementation of meticulous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE), operational handling, and disposal of Adefovir-d4 Diethyl Ester, ensuring the safety of laboratory personnel and the integrity of research outcomes.
Guiding Principle: Proactive Hazard Mitigation
While specific toxicological data for Adefovir-d4 Diethyl Ester is not extensively documented, established safety principles mandate that we extrapolate from the known hazards of its parent compound, Adefovir Dipivoxil. The Safety Data Sheet (SDS) for Adefovir Dipivoxil classifies it as harmful if swallowed, in contact with skin, or if inhaled.[2] This classification is the foundational logic for the stringent PPE and handling protocols outlined below. The primary goal is to prevent unintentional exposure through ingestion, dermal absorption, and inhalation at all stages of the workflow.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
An effective PPE strategy is not merely a checklist but a system designed to create a comprehensive barrier between the researcher and the chemical agent. Each component is critical and must be used correctly.
Body Protection: The First Line of Defense
-
Requirement: A disposable, long-sleeved, solid-front gown that closes in the back.[3] Cuffs should be tight-fitting (elastic or knit).
-
Causality: A back-closing gown eliminates the risk of accidental contact with the front of the lab coat, which is most prone to contamination from spills. Tight cuffs prevent chemicals from entering the sleeve and making contact with the wrist, integrating seamlessly with the primary layer of gloves. For handling significant quantities or in situations with a higher risk of splashing, consider a "bunny suit" or coverall for head-to-toe protection.[3]
Hand Protection: The Imperative of Double-Gloving
-
Requirement: Mandatory double-gloving with chemotherapy-rated, powder-free nitrile gloves.[3]
-
Protocol:
-
The inner glove should be tucked under the cuff of the lab gown.
-
The outer glove should be placed over the cuff of the gown.
-
Gloves must be changed every 30 minutes during active handling or immediately if they are torn, punctured, or known to be contaminated.[3]
-
-
Causality: Double-gloving provides a fail-safe. The outer glove bears the brunt of any potential contamination. Should it be breached, the inner glove offers continued protection while the outer is safely removed and replaced. The specific placement over and under the gown cuff creates a sealed interface, preventing any skin exposure. Powder-free gloves are essential as powder particles can absorb hazardous materials and facilitate their aerosolization and inhalation.[3]
Eye and Face Protection: Shielding Critical Mucous Membranes
-
Requirement: Indirectly vented, chemical splash goggles.[4] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Causality: Standard safety glasses do not provide an adequate seal around the eyes and offer insufficient protection from splashes, which can be absorbed through the ocular mucous membranes.[3] Chemical splash goggles form a protective seal. A face shield adds a further layer of protection for the entire face.
Respiratory Protection: A Risk-Based Necessity
-
Requirement: A fit-tested N95 respirator should be worn when handling the powdered form of the compound, especially when weighing or preparing solutions where aerosolization is possible.[5]
-
Causality: The primary inhalation risk comes from fine powders or aerosols generated during handling.[2] A standard surgical mask does not protect against inhaling small chemical particles.[3] An N95 respirator is designed to filter at least 95% of airborne particles and is the minimum requirement for this type of hazard.[5] All handling of powders should be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne concentrations.[6]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the procedural sequence for safely handling Adefovir-d4 Diethyl Ester, from initial receipt to final disposal of the pure compound and its immediate derivatives.
Caption: Workflow for Safe Handling of Adefovir-d4 Diethyl Ester.
Emergency Protocols: Immediate Response Plan
In the event of an exposure, immediate and correct action is critical to mitigate harm.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing, including the outer glove if necessary. Rinse the affected skin thoroughly with plenty of water.[6] Seek medical advice if irritation develops. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for several minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[6] If the person feels unwell, seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and call a poison center.[2][6] |
| Minor Spill | Wearing full PPE, absorb the spill with inert material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container for disposal.[7] |
Logistical Plan: Waste Management and Disposal
Proper disposal is a legal requirement and an ethical responsibility to protect the environment.[8]
-
Segregation is Key: All materials that have come into contact with Adefovir-d4 Diethyl Ester are considered chemical waste.[9]
-
Designated Waste Streams:
-
Solid Waste: Used PPE (gloves, gowns, masks), contaminated pipette tips, and empty vials must be collected in a clearly labeled, sealed hazardous waste container.[9][10]
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[8]
-
-
Final Disposal: All generated waste must be disposed of through an approved and certified waste disposal service in accordance with local, state, and federal regulations.[9]
By integrating these safety protocols into your standard operating procedures, you build a culture of safety that protects researchers and ensures the continued advancement of science. This guide serves as a foundational document, but should always be supplemented by institution-specific training and a thorough review of the most current Safety Data Sheet for the specific compound in use.
References
-
How to Safely Dispose of Medical Waste - Caregiver Tips. CareChannel via YouTube. [Link]
-
Adefovir Chemical and Physical Properties. ChemBK. [Link]
-
Adefovir (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
adefovir dipivoxil, Hepsera (adefovir) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]
-
Adefovir - LiverTox. National Institutes of Health. [Link]
-
SHARED CARE PROTOCOL: ADEFOVIR DIPIVOXIL. GGC Medicines. [Link]
-
Personal Protective Equipment (PPE) – Biorisk Management. Centers for Disease Control and Prevention. [Link]
-
Factsheet for health professionals about Marburg virus disease. European Centre for Disease Prevention and Control. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Safety Data Sheet: Diethyl ether. Carl ROTH. [Link]
-
Personal Protective Equipment (PPE) Used in the Laboratory. Microbe Online. [Link]
-
Improper Disposal of Expired Drugs Could Harm the Environment. WTIU & WFIU - Indiana Public Media via YouTube. [Link]
-
Adefovir. The Merck Index Online. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
How to Safely Dispose of Unused or Expired Medicine. U.S. Food and Drug Administration via YouTube. [Link]
Sources
- 1. Adefovir-d4 Diethyl Ester | LGC Standards [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. microbeonline.com [microbeonline.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
